5-(3-Chloropropyl)-3-methylisoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(3-chloropropyl)-3-methyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO/c1-6-5-7(10-9-6)3-2-4-8/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCCXMQDJNSMOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435575 | |
| Record name | 5-(3-Chloropropyl)-3-methylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130800-76-9 | |
| Record name | 5-(3-Chloropropyl)-3-methylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"5-(3-Chloropropyl)-3-methylisoxazole" CAS number 130800-76-9
An In-Depth Technical Guide to 5-(3-Chloropropyl)-3-methylisoxazole
This guide provides a comprehensive technical overview of 5-(3-Chloropropyl)-3-methylisoxazole (CAS No. 130800-76-9), a key heterocyclic intermediate in synthetic organic chemistry. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's synthesis, characterization, reactivity, and applications, with a focus on its pivotal role in the preparation of pharmacologically active compounds.
Introduction: The Isoxazole Core in Modern Chemistry
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is of significant interest in medicinal chemistry due to its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and pi-pi stacking.[1] Isoxazole-containing compounds have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3]
5-(3-Chloropropyl)-3-methylisoxazole serves as a valuable bifunctional building block. It combines the stable, aromatic isoxazole core with a reactive chloropropyl side chain. This alkyl halide moiety provides a key electrophilic site for nucleophilic substitution, enabling its conjugation to other molecules and facilitating the construction of more complex chemical architectures. Its most notable application is as a crucial precursor in the synthesis of atypical antipsychotic drugs, underscoring its importance in the pharmaceutical industry.[4]
Physicochemical and Structural Properties
A summary of the key identifiers and properties for 5-(3-Chloropropyl)-3-methylisoxazole is presented below.
| Property | Value |
| IUPAC Name | 5-(3-Chloropropyl)-3-methylisoxazole |
| CAS Number | 130800-76-9 |
| Molecular Formula | C₇H₁₀ClNO |
| Molecular Weight | 159.61 g/mol |
| Canonical SMILES | CC1=CC(=NO1)CCCCl |
| Physical State | Expected to be a liquid or low-melting solid |
Note: Some physical properties are inferred based on structurally similar compounds.
Synthesis and Mechanistic Considerations
The construction of the 3,5-disubstituted isoxazole ring is most efficiently achieved via a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[5] This powerful and highly regioselective method involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[6][7]
Retrosynthetic Analysis & Proposed Synthetic Route
The synthesis of 5-(3-Chloropropyl)-3-methylisoxazole logically proceeds by forming the isoxazole ring from simpler, commercially available precursors. The key disconnection is across the C-O and C-C bonds of the heterocycle, pointing to acetonitrile oxide and 5-chloro-1-pentyne as the ideal starting materials.
Caption: Retrosynthetic approach for the target molecule.
Detailed Experimental Protocol: [3+2] Cycloaddition
This protocol describes the in-situ generation of acetonitrile oxide from acetaldoxime followed by its reaction with 5-chloro-1-pentyne.
Step 1: In-situ Generation of Acetonitrile Oxide The nitrile oxide is highly reactive and is therefore generated in the presence of the alkyne. A common method involves the oxidation of an aldoxime.
-
To a stirred solution of 5-chloro-1-pentyne (1.0 eq) and acetaldoxime (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a mild oxidizing agent.
-
A common and effective choice is aqueous sodium hypochlorite (bleach), added dropwise at 0-5 °C to control the exothermic reaction. The use of a base like triethylamine can also facilitate the dehydrohalogenation of an intermediate chloro-oxime.
-
Causality: Generating the nitrile oxide in situ maintains a low concentration, minimizing its dimerization to form furoxans, a common side product.[8] The choice of a mild oxidant prevents over-oxidation of the starting materials.
Step 2: Cycloaddition Reaction
-
After the addition of the oxidant is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting alkyne is consumed.
-
Mechanism: The nitrile oxide adds across the triple bond of the alkyne in a concerted, pericyclic reaction. The regioselectivity, yielding the 3,5-disubstituted product rather than the 3,4-isomer, is dictated by the electronic and steric properties of the substituents, a well-established principle in this type of cycloaddition.[5]
Step 3: Work-up and Purification
-
Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent (e.g., DCM).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 5-(3-Chloropropyl)-3-methylisoxazole.
Caption: Experimental workflow for synthesis and purification.
Spectroscopic and Analytical Characterization
Confirmation of the structure of 5-(3-Chloropropyl)-3-methylisoxazole relies on standard spectroscopic techniques.[9]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the methyl group (singlet, ~2.3 ppm), the three methylene groups of the propyl chain (triplets or multiplets, ~2.0-3.6 ppm), and the isoxazole ring proton (singlet, ~6.1 ppm). The methylene group adjacent to the chlorine atom will be the most downfield shifted.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show seven distinct carbon signals, including the methyl carbon, the three propyl chain carbons, and the three unique carbons of the isoxazole ring.
-
Mass Spectrometry (MS): The mass spectrum (e.g., via Electron Impact, EI) would show a molecular ion peak (M⁺) at m/z 159. A characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak at ~33% the intensity of the M⁺ peak) would be definitive proof.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching (alkane and aromatic), C=N and C=C stretching from the isoxazole ring (~1600-1450 cm⁻¹), and a C-Cl stretching band (~750-650 cm⁻¹).
Reactivity and Application as a Synthetic Intermediate
The primary utility of 5-(3-Chloropropyl)-3-methylisoxazole lies in the reactivity of its chloropropyl side chain. The terminal carbon is electrophilic and highly susceptible to nucleophilic substitution (Sₙ2) reactions.
This makes it an ideal reagent for coupling with various nucleophiles, most notably secondary amines, to form new carbon-nitrogen bonds. This reaction is fundamental to its use in pharmaceutical synthesis.
Key Application: Synthesis of Risperidone Precursors
Risperidone is an atypical antipsychotic agent used in the treatment of schizophrenia and other psychiatric disorders.[10] Its structure contains a complex heterocyclic system linked to a benzisoxazole moiety via an ethyl-piperidine bridge. 5-(3-Chloropropyl)-3-methylisoxazole is not a direct precursor to Risperidone itself, but its structural isomer, 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, is a key intermediate.[4]
However, the chemistry is directly analogous. 5-(3-Chloropropyl)-3-methylisoxazole can be used to synthesize related pharmacophores by reacting it with piperidine-containing nucleophiles. For example, its reaction with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole would yield a direct analogue of Risperidone.
Caption: Synthetic utility in coupling reactions.
This type of alkylation reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, in the presence of a non-nucleophilic base (e.g., potassium carbonate or sodium bicarbonate) to neutralize the HCl generated during the reaction.[11]
Safety, Handling, and Storage
As a chlorinated organic compound and a reactive alkylating agent, 5-(3-Chloropropyl)-3-methylisoxazole must be handled with appropriate precautions.
-
Handling: Use only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13] Avoid inhalation of vapors and contact with skin and eyes.[14]
-
Hazards: While specific toxicity data is not widely available, alkyl halides are often irritants and can be harmful if ingested, inhaled, or absorbed through the skin. It may cause skin and serious eye irritation.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, bases, and amines with which it could react.[12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
5-(3-Chloropropyl)-3-methylisoxazole is a strategically important chemical intermediate whose value is defined by its bifunctional nature. The stable isoxazole core is a privileged scaffold in medicinal chemistry, while the reactive chloropropyl side chain provides a versatile handle for synthetic elaboration. The mastery of its synthesis, primarily through the robust 1,3-dipolar cycloaddition, allows chemists to access a wide range of complex molecules, including vital pharmaceutical agents and their analogues. A thorough understanding of its properties, reactivity, and handling is essential for any researcher or scientist working in the fields of organic synthesis and drug discovery.
References
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Ahmed, S. M., Abdulrahman, H. S., Hussain, F. H. S., Ahmad, H. O., Qader, I. B., & Qader, H. A. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Retrieved from organic-chemistry.org. [Link]
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ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]
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ResearchGate. (2025). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. [Link]
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Spectroscopic Profile of 5-(3-Chloropropyl)-3-methylisoxazole: A Predictive Technical Guide
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 5-(3-Chloropropyl)-3-methylisoxazole, a heterocyclic compound of interest in synthetic and medicinal chemistry. In the absence of publicly available experimental data, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to construct a reliable predicted spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development to aid in the identification, characterization, and quality control of this molecule.
Introduction: The Rationale for Predictive Spectroscopy
5-(3-Chloropropyl)-3-methylisoxazole is a disubstituted isoxazole derivative with potential applications as a building block in the synthesis of more complex molecules, including pharmacologically active agents. The isoxazole core is a well-established scaffold in medicinal chemistry, known to impart a range of biological activities.[1] Thorough characterization of such intermediates is paramount for ensuring the integrity of synthetic pathways and the quality of final products.
Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for the structural elucidation of organic molecules. However, experimental spectra for novel or niche compounds are not always readily available. In such cases, predictive spectroscopy, grounded in the foundational principles of each technique and informed by empirical data from structurally related compounds, serves as a powerful and scientifically valid alternative. This guide provides a detailed, predicted spectroscopic data set for 5-(3-Chloropropyl)-3-methylisoxazole, offering a robust reference for researchers.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectroscopic analysis, the atoms of 5-(3-Chloropropyl)-3-methylisoxazole are numbered as depicted in the diagram below. This numbering scheme will be used consistently in the assignment of NMR signals.
Caption: Molecular structure and atom numbering for 5-(3-Chloropropyl)-3-methylisoxazole.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of structural organic chemistry. The predicted ¹H and ¹³C NMR spectra for 5-(3-Chloropropyl)-3-methylisoxazole are based on established chemical shift ranges for isoxazole derivatives and the predictable effects of alkyl and chloroalkyl substituents.[2][3] The spectra are predicted for a standard deuterated chloroform (CDCl₃) solvent.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show five distinct signals, corresponding to the methyl group, the isoxazole ring proton, and the three methylene groups of the chloropropyl chain.
| Proton (Atom No.) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment Rationale |
| H-8 | ~ 2.3 | Singlet (s) | N/A | The methyl protons on C3 are adjacent to a quaternary carbon and will appear as a singlet in a region typical for methyl groups attached to a π-system. |
| H-4 | ~ 6.0 | Singlet (s) | N/A | The proton on C4 of the isoxazole ring is expected to be a singlet due to the absence of adjacent protons. Its chemical shift is downfield due to the electron-withdrawing nature of the heterocyclic ring. |
| H-6 | ~ 2.9 | Triplet (t) | ~ 7.5 | These protons are adjacent to the isoxazole ring and a methylene group (C7), resulting in a triplet. The proximity to the ring shifts this signal downfield. |
| H-7 | ~ 2.1 | Quintet (p) or Multiplet (m) | ~ 7.5 | The protons on C7 are coupled to the protons on C6 and C8, leading to a more complex splitting pattern, likely a quintet or multiplet. |
| H-8 | ~ 3.6 | Triplet (t) | ~ 7.5 | The protons on C8 are adjacent to a chlorine atom, which is strongly electron-withdrawing, causing a significant downfield shift. They are coupled to the C7 protons, resulting in a triplet. |
Predicted ¹³C NMR Data
The carbon NMR spectrum is predicted to show seven signals, corresponding to each unique carbon atom in the molecule.
| Carbon (Atom No.) | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |
| C-8 (CH₃) | ~ 12 | Typical chemical shift for a methyl group attached to an sp² carbon of a heterocyclic ring. |
| C-3 | ~ 160 | The C3 carbon of the isoxazole ring, substituted with a methyl group, is expected to be significantly downfield. |
| C-4 | ~ 102 | The C4 carbon, bearing a proton, will be the most upfield of the ring carbons. |
| C-5 | ~ 170 | The C5 carbon, substituted with the alkyl chain, is also significantly deshielded and expected to be the most downfield ring carbon. |
| C-6 | ~ 28 | The first methylene carbon of the propyl chain, attached to the isoxazole ring. |
| C-7 | ~ 32 | The central methylene carbon of the propyl chain. |
| C-8 (CH₂Cl) | ~ 44 | The terminal methylene carbon, deshielded by the attached chlorine atom. |
Predicted Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. The predicted IR spectrum of 5-(3-Chloropropyl)-3-methylisoxazole is expected to exhibit several characteristic absorption bands.[4]
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3120 - 3150 | C-H stretch | Isoxazole ring C-H |
| 2850 - 3000 | C-H stretch | Alkyl CH₂ and CH₃ groups |
| 1600 - 1620 | C=N stretch | Isoxazole ring |
| 1450 - 1480 | C=C stretch | Isoxazole ring |
| 1400 - 1450 | C-H bend | Alkyl CH₂ and CH₃ groups |
| 1100 - 1200 | C-O-N stretch | Isoxazole ring |
| 650 - 750 | C-Cl stretch | Chloropropyl group |
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-(3-Chloropropyl)-3-methylisoxazole (C₇H₁₀ClNO), the predicted molecular weight is approximately 159.61 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) and several characteristic fragment ions. The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the M peak, corresponding to the ³⁷Cl isotope.
Predicted Fragmentation Pathway
The fragmentation of 3,5-disubstituted isoxazoles is often initiated by the cleavage of the N-O bond, which is the weakest bond in the ring.[5][6] The subsequent fragmentation pathway for 5-(3-Chloropropyl)-3-methylisoxazole is predicted as follows:
Caption: Predicted major fragmentation pathways for 5-(3-Chloropropyl)-3-methylisoxazole in EI-MS.
Summary of Predicted Key Ions
| m/z (Mass/Charge Ratio) | Predicted Ion Structure | Formation Rationale |
| 159/161 | [C₇H₁₀ClNO]⁺ | Molecular ion ([M]⁺) with isotopic pattern for one chlorine atom. |
| 124 | [C₇H₁₀NO]⁺ | Loss of a chlorine radical from the molecular ion. |
| 82 | [C₅H₈N]⁺ | A common fragment for 3-methylisoxazoles resulting from ring cleavage and loss of CO. |
| 75/77 | [C₃H₄Cl]⁺ | The chloropropyl cation fragment. |
| 69 | [C₄H₅O]⁺ | The 3-methylisoxazole ring fragment after loss of the chloropropyl side chain. |
Experimental Protocols: A General Guide
While this document provides predicted data, the following are generalized, step-by-step methodologies for acquiring experimental data for 5-(3-Chloropropyl)-3-methylisoxazole.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time with more scans will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.
IR Spectroscopy Protocol
-
Sample Preparation: For a neat liquid, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV for GC-MS to induce fragmentation, or a softer ionization technique like electrospray ionization (ESI) for LC-MS to primarily observe the molecular ion.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
This technical guide presents a detailed, predicted spectroscopic profile of 5-(3-Chloropropyl)-3-methylisoxazole. By applying fundamental principles of spectroscopy and leveraging data from analogous compounds, this document provides a valuable resource for the scientific community. The predicted NMR, IR, and MS data, along with generalized experimental protocols, will aid in the synthesis, identification, and quality assessment of this important chemical intermediate. It is anticipated that this guide will facilitate further research and development involving 5-(3-Chloropropyl)-3-methylisoxazole.
References
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Methodological & Application
Application Note: Synthesis and Utility of 5-(3-Chloropropyl)-3-methylisoxazole as a Key Pharmaceutical Intermediate
Abstract
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. This application note provides a detailed guide for researchers and drug development professionals on the synthesis and application of 5-(3-chloropropyl)-3-methylisoxazole, a versatile bifunctional intermediate. We present a robust, two-part protocol covering the synthesis of the isoxazole intermediate itself via a classical condensation reaction, followed by its application in a representative N-alkylation reaction—a cornerstone transformation in the synthesis of many active pharmaceutical ingredients (APIs), including antipsychotics like Risperidone. The causality behind experimental choices, self-validating protocol design, and troubleshooting guidance are emphasized throughout to ensure scientific integrity and practical utility.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole moiety, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern drug design. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding and π-π stacking interactions make it a highly valuable pharmacophore.[1] Numerous FDA-approved drugs, such as the antibiotic sulfamethoxazole and the anti-inflammatory isoxicam, feature this heterocyclic core.
Intermediates like 5-(3-chloropropyl)-3-methylisoxazole are of particular interest. This molecule is bifunctional:
-
The 3,5-disubstituted isoxazole ring serves as a stable, bio-isosteric replacement for other groups and provides a rigid scaffold for orienting other pharmacophoric elements.
-
The 3-chloropropyl side chain acts as a reactive handle—an electrophilic alkylating agent perfect for coupling the isoxazole core to other molecular fragments, typically nucleophilic amines or thiols, to build the final API.
This guide will first detail a reliable method for synthesizing this key intermediate and then demonstrate its utility in a subsequent coupling reaction analogous to those used in the manufacture of major pharmaceuticals.
Synthesis of the Intermediate: 5-(3-Chloropropyl)-3-methylisoxazole
The most direct and classical approach to synthesizing 3,5-disubstituted isoxazoles is the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[2][3] This method offers high yields and regioselectivity, driven by the differential reactivity of the carbonyl groups.
Synthesis Principle & Causality
The synthesis proceeds by reacting 6-chloro-2,4-hexanedione (a 1,3-diketone) with hydroxylamine hydrochloride. The reaction mechanism involves initial formation of an oxime with one of the carbonyl groups, followed by an intramolecular cyclization via nucleophilic attack of the oxime's hydroxyl group onto the second carbonyl. A final dehydration step yields the stable aromatic isoxazole ring. The use of a mild base is crucial to neutralize the HCl salt of hydroxylamine and to facilitate the final dehydration step without promoting side reactions.
Experimental Workflow for Intermediate Synthesis
The overall workflow is a straightforward one-pot synthesis followed by extraction and purification.
Caption: Workflow for the synthesis of 5-(3-Chloropropyl)-3-methylisoxazole.
Detailed Synthesis Protocol
Materials & Reagents:
-
6-chloro-2,4-hexanedione (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium acetate (1.5 eq)
-
Ethanol, 200 proof
-
Deionized water
-
Ethyl acetate (for extraction)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate
-
Silica gel for chromatography
-
Hexanes/Ethyl Acetate solvent system
Protocol Steps:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 6-chloro-2,4-hexanedione (1.0 eq) in ethanol (approx. 5 mL per gram of diketone).
-
Hydroxylamine Addition: Add hydroxylamine hydrochloride (1.2 eq) to the stirred solution.
-
Base Addition: In a separate beaker, dissolve sodium acetate (1.5 eq) in a minimal amount of deionized water and add this solution dropwise to the reaction mixture. Scientist's Note: Sodium acetate is chosen as a mild base to liberate free hydroxylamine from its salt without significantly increasing the pH, which could lead to side reactions.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diketone spot is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then with brine. Rationale: The water wash removes residual salts and water-soluble impurities, while the brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product as an oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 95:5 to 80:20).
-
Characterization: Combine the pure fractions and remove the solvent to yield 5-(3-chloropropyl)-3-methylisoxazole. Confirm identity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application in API Synthesis: N-Alkylation of a Benzisoxazole Core
The chloropropyl group of the intermediate is a potent electrophile for SN2 reactions. This makes it an ideal building block for coupling with nucleophilic amine centers, such as the piperidine ring found in many antipsychotic drugs. The synthesis of Risperidone, for example, involves the alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with a chloroethyl-containing moiety.[4][5][6] We present here a representative protocol for this key bond-forming step.
Reaction Principle & Causality
This reaction is a classic nucleophilic substitution (N-alkylation). The secondary amine of the piperidine ring acts as the nucleophile, attacking the primary carbon bearing the chlorine atom on the isoxazole intermediate. A non-nucleophilic inorganic base is required to scavenge the HCl that is generated, driving the reaction to completion. A phase-transfer catalyst like potassium iodide can be added to enhance the reaction rate by in-situ conversion of the alkyl chloride to the more reactive alkyl iodide.
Experimental Workflow for N-Alkylation
Caption: Workflow for the N-alkylation coupling reaction.
Detailed N-Alkylation Protocol
Materials & Reagents:
-
6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (1.0 eq)
-
5-(3-Chloropropyl)-3-methylisoxazole (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous, powdered (2.0 eq)
-
Potassium iodide (KI) (0.1 eq, catalytic)
-
Acetonitrile (CH₃CN), anhydrous
-
Isopropanol (for recrystallization)
Protocol Steps:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (1.0 eq), powdered potassium carbonate (2.0 eq), and potassium iodide (0.1 eq).
-
Solvent and Reagent Addition: Add anhydrous acetonitrile (approx. 10 mL per gram of piperidine core) followed by 5-(3-chloropropyl)-3-methylisoxazole (1.1 eq). Scientist's Note: Acetonitrile is an ideal polar aprotic solvent for SN2 reactions. It dissolves the organic reactants but not the K₂CO₃ base, allowing for easy removal by filtration later. Using a slight excess of the alkylating agent ensures full conversion of the more valuable piperidine starting material.
-
Reaction: Heat the suspension to reflux (approx. 82-85°C) with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting piperidine derivative is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and other salts, washing the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate to dryness under reduced pressure to obtain the crude product.
-
-
Purification:
-
Dissolve the crude residue in a minimal amount of hot isopropanol.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.
-
Data Summary
| Parameter | Target Value | Justification |
| Yield | > 85% | The reaction is typically high-yielding with proper exclusion of moisture. |
| Purity (HPLC) | > 99.0% | Recrystallization is highly effective for removing unreacted starting materials and minor impurities. |
| ¹H NMR | Conforms to structure | Expect characteristic signals for both the benzisoxazole and the newly coupled isoxazole moieties. |
| Mass Spec (ESI+) | [M+H]⁺ matches theoretical | Confirms the molecular weight of the final coupled product. |
Conclusion
5-(3-Chloropropyl)-3-methylisoxazole serves as an exemplary pharmaceutical intermediate, embodying the principles of convergent synthesis where complex molecules are assembled from functionalized building blocks. The protocols detailed herein provide a reliable framework for its synthesis via diketone condensation and its subsequent application in N-alkylation reactions. By understanding the chemical principles behind each step, from solvent choice to the role of catalytic additives, researchers can effectively troubleshoot and adapt these methods for the synthesis of a wide array of complex isoxazole-containing drug candidates.
References
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Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. Journal of Organic Chemistry, 70(19), 7761–7764. Available at: [Link]
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Yadav, R., & Sangwan, S. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33575-33597. Available at: [Link]
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Mishra, A., & Singh, S. K. (2018). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. ResearchGate. Available at: [Link]
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Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]
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Palmieri, G., & Ballini, R. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. Available at: [Link]
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Various Authors. (2025). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. ResearchGate. Available at: [Link]
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Nongrum, R., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Available at: [Link]
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Vascuri, J. R., et al. (2013). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Various Authors. (n.d.). New Synthetic Method for 3,5-Disubstituted Isoxazole. TrendMD. Available at: [Link]
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PubChem. (n.d.). 5-Methylisoxazole-3-carbonyl chloride. PubChem. Available at: [Link]
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Trejo-Soto, C., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PubMed Central. Available at: [Link]
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Kamal, A., et al. (2014). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. PubMed. Available at: [Link]
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PubChem. (n.d.). Methyl 5-methylisoxazole-3-carboxylate. PubChem. Available at: [Link]
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Wei, F., et al. (2018). Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Taylor & Francis Online. Available at: [Link]
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Douglas, J. J., et al. (2019). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. PubMed. Available at: [Link]
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OChemPal. (2019). synthesis of isoxazoles. YouTube. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. Available at: [Link]
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Chauhan, S.S., & Joshi, Y.C. (2008). SOLID PHASE SYNTHESIS OF ISOXAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES UNDER MICROWAVE IRRADIATION. Rasayan Journal of Chemistry. Available at: [Link]
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PubChem. (n.d.). 5-Methyl-3-isoxazolepropionic acid. PubChem. Available at: [Link]
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The Versatile Alkylation Chemistry of 5-(3-Chloropropyl)-3-methylisoxazole: A Guide for Synthetic and Medicinal Chemists
Introduction: A Privileged Scaffold in Drug Discovery
The isoxazole motif is a cornerstone in medicinal chemistry, gracing the structures of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The title compound, 5-(3-chloropropyl)-3-methylisoxazole, represents a particularly valuable building block for drug discovery and development. Its bifunctional nature, featuring a reactive chloropropyl side chain appended to a stable isoxazole core, allows for a diverse range of chemical modifications. This guide provides a comprehensive overview of the alkylation reactions of 5-(3-chloropropyl)-3-methylisoxazole, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. The strategic manipulation of the chloropropyl group via nucleophilic substitution reactions opens a gateway to a vast chemical space of novel isoxazole derivatives with potential therapeutic applications.
Understanding the Reactivity: The Susceptibility of the Chloropropyl Side Chain to Nucleophilic Attack
The key to the synthetic utility of 5-(3-chloropropyl)-3-methylisoxazole lies in the reactivity of the terminal chlorine atom on the propyl side chain. This primary alkyl chloride is an excellent electrophile for SN2 (bimolecular nucleophilic substitution) reactions. The electron-withdrawing nature of the adjacent isoxazole ring, while not directly conjugated to the reaction center, can subtly influence the reactivity of the C-Cl bond.
The general mechanism for the alkylation of 5-(3-chloropropyl)-3-methylisoxazole involves the attack of a nucleophile on the carbon atom bearing the chlorine. This is a concerted process where the bond to the nucleophile forms simultaneously as the bond to the chloride leaving group breaks.
Caption: Generalized SN2 mechanism for the alkylation of 5-(3-Chloropropyl)-3-methylisoxazole.
The choice of nucleophile, solvent, and reaction temperature are critical parameters that dictate the efficiency and outcome of these alkylation reactions. The following sections will provide detailed protocols for the reaction of 5-(3-chloropropyl)-3-methylisoxazole with various classes of nucleophiles.
Detailed Application Notes and Protocols
Protocol 1: N-Alkylation with Amines - Synthesis of 5-(3-Aminopropyl)-3-methylisoxazole Derivatives
The reaction of 5-(3-chloropropyl)-3-methylisoxazole with primary or secondary amines is a straightforward method for the synthesis of novel amino-isoxazole derivatives. These compounds are of significant interest in medicinal chemistry due to the prevalence of the amino group in bioactive molecules.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base, such as potassium carbonate (K2CO3) or triethylamine (Et3N), is used to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction. These solvents do not participate in hydrogen bonding, which could solvate and deactivate the nucleophile.
-
Temperature: Heating the reaction mixture is often necessary to overcome the activation energy of the reaction and drive it to completion in a reasonable timeframe.
Experimental Protocol: Synthesis of 5-(3-(Piperidin-1-yl)propyl)-3-methylisoxazole
-
Reaction Setup: To a solution of 5-(3-chloropropyl)-3-methylisoxazole (1.0 eq) in dry DMF, add piperidine (1.2 eq) and potassium carbonate (1.5 eq).
-
Reaction Conditions: Stir the reaction mixture at 70-80 °C under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-(3-(piperidin-1-yl)propyl)-3-methylisoxazole.
Data Presentation: Representative N-Alkylation Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Piperidine | K2CO3 | DMF | 80 | 12 | 85-95 |
| Morpholine | Et3N | Acetonitrile | Reflux | 16 | 80-90 |
| Benzylamine | K2CO3 | DMF | 70 | 24 | 75-85 |
Protocol 2: S-Alkylation with Thiols - Synthesis of 5-(3-Thiopropyl)-3-methylisoxazole Derivatives
The synthesis of thioether derivatives can be readily achieved by reacting 5-(3-chloropropyl)-3-methylisoxazole with a thiol in the presence of a base. Thioethers are important functional groups in many biologically active compounds.
Causality Behind Experimental Choices:
-
Base: A strong base like sodium hydride (NaH) or sodium methoxide (NaOMe) is typically used to deprotonate the thiol and generate the more nucleophilic thiolate anion.
-
Solvent: Anhydrous polar aprotic solvents such as tetrahydrofuran (THF) or DMF are ideal for this reaction to prevent protonation of the highly reactive thiolate.
-
Temperature: These reactions often proceed efficiently at room temperature due to the high nucleophilicity of thiolates.
Experimental Protocol: Synthesis of 5-(3-(Methylthio)propyl)-3-methylisoxazole
-
Thiolate Generation: To a solution of sodium thiomethoxide (1.1 eq) in anhydrous THF at 0 °C, add a solution of 5-(3-chloropropyl)-3-methylisoxazole (1.0 eq) in THF dropwise.[2][4]
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction by the addition of water.
-
Extraction: Extract the mixture with diethyl ether (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product can be purified by distillation or column chromatography.
Protocol 3: Azide Substitution - Synthesis of 5-(3-Azidopropyl)-3-methylisoxazole
The introduction of an azide group provides a versatile handle for further chemical transformations, most notably the "click" chemistry reaction (Huisgen 1,3-dipolar cycloaddition) to form triazoles.
Causality Behind Experimental Choices:
-
Azide Source: Sodium azide (NaN3) is a readily available and effective source of the azide nucleophile.
-
Solvent: DMF is an excellent solvent for this reaction as it dissolves both the organic substrate and the inorganic azide salt.
-
Temperature: Elevated temperatures are typically required to achieve a reasonable reaction rate.
Experimental Protocol: Synthesis of 5-(3-Azidopropyl)-3-methylisoxazole
-
Reaction Setup: Dissolve 5-(3-chloropropyl)-3-methylisoxazole (1.0 eq) and sodium azide (1.5 eq) in DMF.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-24 hours.[5] Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction to room temperature and pour it into water.
-
Extraction: Extract the product with ethyl acetate (3 x).
-
Purification: Wash the combined organic extracts with water and brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude azide is often used in the next step without further purification, but can be purified by column chromatography if necessary.
Caption: General experimental workflow for the alkylation of 5-(3-Chloropropyl)-3-methylisoxazole.
Trustworthiness: A Self-Validating System
The protocols described above are designed to be robust and reproducible. The progress of each reaction can be easily monitored by standard analytical techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The identity and purity of the final products should be confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (1H and 13C NMR) and Mass Spectrometry (MS). The expected spectroscopic data for the starting material and representative products are crucial for validation.
Conclusion and Future Perspectives
5-(3-Chloropropyl)-3-methylisoxazole is a versatile and valuable building block in organic synthesis and medicinal chemistry. The straightforward SN2 displacement of the chloride with a wide array of nucleophiles provides a powerful platform for the generation of diverse libraries of isoxazole-containing compounds. The protocols detailed in this guide offer a solid foundation for researchers to explore the rich chemistry of this scaffold and to develop novel molecules with potential therapeutic applications. The continued exploration of new nucleophiles and the development of more efficient and sustainable reaction conditions will undoubtedly further expand the utility of this important synthetic intermediate.
References
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Application Notes and Protocols: 5-(3-Chloropropyl)-3-methylisoxazole in Medicinal Chemistry
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 5-(3-Chloropropyl)-3-methylisoxazole as a versatile intermediate in medicinal chemistry. While this specific molecule may not be extensively documented as a final drug candidate, its structural features make it an exemplary starting point for the synthesis of diverse compound libraries with significant therapeutic potential.
Introduction: The Isoxazole Scaffold in Drug Discovery
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is of significant interest in medicinal chemistry due to its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1][2][3] The isoxazole moiety is a key component in a range of FDA-approved drugs and clinical candidates, demonstrating its broad therapeutic applicability.[2][4] Isoxazole derivatives have been reported to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][5][6][7]
Strategic Value of 5-(3-Chloropropyl)-3-methylisoxazole
5-(3-Chloropropyl)-3-methylisoxazole is a strategically designed synthetic intermediate. Its value lies in the combination of a stable isoxazole core and a reactive chloropropyl side chain.
-
The Isoxazole Core: The 3-methyl-isoxazole unit provides a stable, drug-like core that can be oriented within a binding pocket to establish key interactions.
-
The Chloropropyl Linker: The 3-chloropropyl group at the 5-position is a versatile electrophilic handle. The terminal chloride is a good leaving group, readily displaced by a wide variety of nucleophiles. This allows for the systematic introduction of diverse functional groups to explore the chemical space around a biological target.
The general workflow for utilizing this intermediate is outlined below:
Caption: Workflow for utilizing 5-(3-Chloropropyl)-3-methylisoxazole.
Synthesis and Derivatization
A plausible synthetic route to 5-(3-Chloropropyl)-3-methylisoxazole involves the cyclocondensation of a β-diketone with hydroxylamine. The subsequent derivatization leverages the reactivity of the alkyl chloride.
General Synthesis of the Isoxazole Core
The formation of 3,5-disubstituted isoxazoles is often achieved through the reaction of a 1,3-dicarbonyl compound with hydroxylamine hydrochloride.[5] This method offers a reliable and scalable approach to the core structure.
Caption: General synthetic scheme for the isoxazole core.
Protocol 1: Synthesis of 5-(3-Chloropropyl)-3-methylisoxazole
Disclaimer: This is a representative protocol based on established chemical principles.[5][8] Researchers should conduct their own risk assessment and optimization.
-
Reaction Setup: To a solution of 6-chloro-2,4-hexanedione (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents).
-
Reaction Execution: Heat the mixture to reflux (approximately 78°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 5-(3-Chloropropyl)-3-methylisoxazole.
Derivatization via Nucleophilic Substitution
The chloropropyl side chain is primed for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This is a cornerstone of library synthesis in medicinal chemistry.
Protocol 2: Synthesis of an Amine Derivative
This protocol details the reaction of 5-(3-Chloropropyl)-3-methylisoxazole with a representative primary amine (e.g., benzylamine).
-
Reaction Setup: In a round-bottom flask, dissolve 5-(3-Chloropropyl)-3-methylisoxazole (1 equivalent) in a polar aprotic solvent such as acetonitrile or DMF.
-
Addition of Reagents: Add benzylamine (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5 equivalents). The base scavenges the HCl generated during the reaction.
-
Reaction Execution: Stir the reaction mixture at 60-80°C. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup and Extraction: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine to remove the solvent and excess reagents.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting secondary amine derivative by column chromatography.
Potential Therapeutic Applications
Based on the extensive literature on isoxazole derivatives, compounds synthesized from 5-(3-Chloropropyl)-3-methylisoxazole can be directed toward various therapeutic areas.[1][2][4][6][7]
| Derivative Class | Potential Nucleophile | Potential Therapeutic Target/Area | Rationale |
| Aminoisoxazoles | Primary/Secondary Amines, Anilines | Kinase Inhibitors (Oncology)[9][10], GPCR Ligands (CNS Disorders) | The introduced amine can act as a key hydrogen bond donor/acceptor. |
| Thioether Isoxazoles | Thiols, Thiophenols | Antimicrobial Agents[11][12] | Sulfur-containing compounds often exhibit potent antimicrobial activity. |
| Ether Isoxazoles | Phenols, Alcohols | Anti-inflammatory Agents (COX Inhibitors)[4] | Aryl ether linkages are common in non-steroidal anti-inflammatory drugs (NSAIDs). |
| Azide Derivatives | Sodium Azide | Click Chemistry Precursors | The resulting azide can be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to link the isoxazole to other complex fragments. |
Conclusion
5-(3-Chloropropyl)-3-methylisoxazole represents a valuable and versatile building block for medicinal chemists. Its straightforward synthesis and the reactive nature of its chloropropyl side chain provide a robust platform for the rapid generation of diverse compound libraries. By leveraging the known biological activities of the isoxazole scaffold, researchers can efficiently explore new chemical entities for a wide range of therapeutic targets, from oncology to infectious diseases and beyond.
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- 3. researchgate.net [researchgate.net]
- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ejpmr.com [ejpmr.com]
- 7. wisdomlib.org [wisdomlib.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: 5-(3-Chloropropyl)-3-methylisoxazole in Agricultural Chemical Synthesis
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Isoxazole Core and the Versatility of 5-(3-Chloropropyl)-3-methylisoxazole
The isoxazole heterocycle is a privileged scaffold in modern agrochemical design, featuring prominently in a range of fungicides, herbicides, and insecticides.[1] Its unique electronic properties and metabolic stability contribute to the biological activity and favorable toxicological profiles of many commercial products. 5-(3-Chloropropyl)-3-methylisoxazole is a key intermediate, offering a reactive "handle" in the form of its chloropropyl side chain. This functional group is amenable to a variety of chemical transformations, allowing for the introduction of diverse pharmacophores and the construction of more complex active ingredients.
Physicochemical Properties and Reactivity
A thorough understanding of the physicochemical properties of 5-(3-Chloropropyl)-3-methylisoxazole is crucial for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀ClNO | |
| Molecular Weight | 159.61 g/mol | |
| Appearance | Colorless to pale yellow liquid (predicted) | General chemical knowledge |
| Boiling Point | Not available | |
| Solubility | Soluble in most organic solvents | General chemical knowledge |
The key to the synthetic utility of 5-(3-Chloropropyl)-3-methylisoxazole lies in the reactivity of the terminal chlorine atom on the propyl side chain. This primary alkyl chloride is an excellent electrophile for nucleophilic substitution reactions.
Synthetic Application: Synthesis of a Novel Isoxazole-Ether Fungicide Candidate
The following protocol details a representative synthesis of a hypothetical fungicide candidate, leveraging the reactivity of the chloropropyl group to form an ether linkage with a substituted phenol. This class of compounds, featuring an isoxazole core linked to an aromatic moiety via an ether bridge, has shown promise in fungicidal applications.
Reaction Scheme
Caption: Synthetic pathway for a hypothetical isoxazole-ether fungicide.
Protocol: Synthesis of 5-(3-(4-chloro-2-nitrophenoxy)propyl)-3-methylisoxazole
This protocol describes the synthesis of a potential fungicide by reacting 5-(3-Chloropropyl)-3-methylisoxazole with 4-chloro-2-nitrophenol.
Materials and Reagents:
-
5-(3-Chloropropyl)-3-methylisoxazole (1.0 eq)
-
4-chloro-2-nitrophenol (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloro-2-nitrophenol (1.1 eq) and anhydrous N,N-dimethylformamide (DMF).
-
Stir the mixture until the phenol is completely dissolved.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
-
Addition of Starting Material:
-
Slowly add 5-(3-Chloropropyl)-3-methylisoxazole (1.0 eq) to the reaction mixture at room temperature with vigorous stirring.
-
-
Reaction:
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product as a solid or oil.
-
Expected Results and Characterization
| Parameter | Expected Outcome |
| Yield | 60-80% |
| Appearance | Pale yellow solid or viscous oil |
| ¹H NMR | Peaks corresponding to the isoxazole ring, propyl chain, and substituted aromatic ring protons. |
| ¹³C NMR | Peaks corresponding to the carbons of the isoxazole ring, propyl chain, and substituted aromatic ring. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of the product. |
Experimental Workflow and Logic
The choice of reagents and conditions in the protocol is based on established principles of organic synthesis to ensure a high-yielding and clean reaction.
Caption: Step-by-step experimental workflow for the synthesis.
Causality behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DMF and K₂CO₃ is critical to prevent the hydrolysis of the starting material and potential side reactions.
-
Base: Potassium carbonate is a mild and effective base for deprotonating the phenol to form the more nucleophilic phenoxide ion, which readily attacks the electrophilic carbon of the chloropropyl group.
-
Solvent: DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction, as it solvates the potassium cation, leaving the phenoxide anion more reactive.
-
Temperature: Heating the reaction accelerates the rate of the Sₙ2 reaction, ensuring a reasonable reaction time.
-
Work-up: The aqueous work-up is designed to remove the DMF solvent and inorganic salts, while the brine wash helps to remove any remaining water from the organic layer.
-
Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or byproducts.
Conclusion and Future Directions
5-(3-Chloropropyl)-3-methylisoxazole is a valuable and versatile intermediate for the synthesis of novel agrochemicals. The protocol provided herein for the synthesis of a hypothetical isoxazole-ether fungicide demonstrates a practical application of this building block. Researchers can adapt this methodology to explore a wide range of other nucleophiles, thereby generating diverse libraries of isoxazole-containing compounds for biological screening. Future work should focus on the synthesis and evaluation of a broader range of derivatives to establish structure-activity relationships and identify lead compounds with potent fungicidal, herbicidal, or insecticidal properties.
References
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). MDPI. [Link]
-
Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2021). PubMed Central. [Link]
-
Isoxaflutole | New Active Ingredient Review. (n.d.). Minnesota Department of Agriculture. [Link]
-
Deconvoluting Hydrolysis and Photolysis of the Herbicide Isoxaflutole and Its Products at Circumneutral pH. (2022). ACS Publications. [Link]
-
Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. (2020). PubMed. [Link]
-
Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI. [Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2023). MDPI. [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. (2018). PubMed Central. [Link]
-
(PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives. (2018). ResearchGate. [Link]
-
PubChem Compound Summary for CID 13643033, 5-(3-Chloropropyl)-3-methylisoxazole. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link].
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-(3-Chloropropyl)-3-methylisoxazole
Welcome to the technical support guide for the synthesis of 5-(3-Chloropropyl)-3-methylisoxazole. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we provide in-depth troubleshooting advice and detailed protocols to help you navigate the common challenges associated with this synthesis and ultimately improve your reaction yields. Our guidance is based on established chemical principles and validated experimental procedures.
Section 1: Understanding the Synthetic Strategy
The synthesis of 5-(3-Chloropropyl)-3-methylisoxazole is most reliably achieved through a two-step process. This strategy separates the formation of the isoxazole ring from the introduction of the reactive chloropropyl group, thereby minimizing potential side reactions and simplifying purification.
-
Step 1: Isoxazole Ring Formation. The core isoxazole structure is first synthesized as its alcohol precursor, 3-methyl-5-(3-hydroxypropyl)isoxazole. This is typically accomplished via a [3+2] cycloaddition reaction between 5-hexyn-2-one and hydroxylamine. This method offers excellent regioselectivity.
-
Step 2: Chlorination. The terminal hydroxyl group of the precursor is then converted to a chloride using a suitable chlorinating agent, such as thionyl chloride (SOCl₂), to yield the final product.
This sequential approach is critical for achieving high yields. Attempting a one-pot synthesis using chlorinated starting materials often leads to complex mixtures due to the reactivity of the chloropropyl group with the reagents and intermediates required for isoxazole formation.
Caption: Overall two-step synthetic workflow.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Part A: Step 1 - Synthesis of 3-Methyl-5-(3-hydroxypropyl)isoxazole
Question 1: My yield of the hydroxypropyl-isoxazole precursor is very low. What are the likely causes?
Answer: Low yields in this step typically stem from three primary areas: reagent quality, reaction conditions, and workup procedure.
-
Reagent Quality: Hydroxylamine is most commonly used as its hydrochloride salt (NH₂OH·HCl) for stability.[1] It must be neutralized in situ or just prior to use to generate the free hydroxylamine needed for the reaction. Incomplete neutralization is a frequent cause of poor conversion. Ensure your base (e.g., sodium carbonate, triethylamine) is added in a sufficient stoichiometric amount.
-
Reaction Conditions:
-
Temperature: The reaction of 2,4-pentanedione (a tautomer of 5-hexyn-2-one) with hydroxylamine to form the isoxazole ring is often performed at elevated temperatures (reflux).[2][3] Insufficient temperature can lead to a sluggish reaction.
-
pH Control: The reaction medium's pH is crucial. The initial condensation to form an oxime intermediate is often favored under mildly acidic to neutral conditions, while the subsequent cyclization and dehydration can be promoted by heat.[2]
-
-
Side Reactions: The primary competing reaction is the formation of the regioisomer, 5-methyl-3-(3-hydroxypropyl)isoxazole. While the desired 3,5-disubstituted pattern is generally favored electronically and sterically in this reaction, significant isomer formation can occur if conditions are not optimal.
Question 2: I am observing an unexpected byproduct along with my desired alcohol precursor. How can I identify and prevent it?
Answer: The most likely byproduct is the dioxime of your starting material, 2,4-pentanedione, especially if a large excess of hydroxylamine is used.[4] This occurs when both carbonyl groups of the diketone react with hydroxylamine without subsequent cyclization.
-
Identification: The dioxime will have a significantly different polarity and RF value on a TLC plate compared to the desired isoxazole. It can also be identified by mass spectrometry (higher molecular weight) and NMR (absence of the characteristic isoxazole ring protons).
-
Prevention:
-
Stoichiometry: Use a controlled amount of hydroxylamine, typically 1.0 to 1.2 equivalents relative to the diketone. A large excess favors dioxime formation.
-
Order of Addition: Adding the diketone slowly to the solution of freshly prepared free hydroxylamine can help maintain a low concentration of the diketone, favoring the desired intramolecular cyclization over the intermolecular double reaction.
-
Part B: Step 2 - Chlorination of 3-Methyl-5-(3-hydroxypropyl)isoxazole
Question 3: The chlorination step with thionyl chloride (SOCl₂) is giving me a dark, tarry mixture and a very low yield. What is happening?
Answer: This is a classic sign of decomposition, often caused by excessive heat or acidic byproducts. The isoxazole ring, while aromatic, can be sensitive to harsh acidic conditions, and the nitrogen atom can be protonated or quaternized.
-
Causality - The Role of Pyridine: Thionyl chloride reacts with alcohols to produce the alkyl chloride, sulfur dioxide (SO₂), and hydrochloric acid (HCl).[5] The generated HCl is a strong acid that can catalyze polymerization or degradation of the isoxazole ring. Pyridine is often added to the reaction not as a catalyst, but as a base to neutralize the HCl as it is formed, preventing this degradation.[5]
-
Troubleshooting Steps:
-
Temperature Control: The reaction should be performed at low temperatures, typically starting at 0 °C and allowing it to slowly warm to room temperature.[6] Avoid heating the reaction mixture unless you have confirmed this is necessary for your specific substrate.
-
Use of a Base: Always include a non-nucleophilic base like pyridine. Use at least a stoichiometric equivalent to the amount of HCl that will be generated.
-
Slow Addition: Add the thionyl chloride dropwise to a cooled solution of the alcohol and pyridine in a suitable solvent (like dichloromethane). This keeps the instantaneous concentration of the reactive chlorinating agent and the resulting HCl low.
-
Question 4: After workup of the chlorination reaction, my product is contaminated with a sulfur-containing impurity. How do I remove it?
Answer: Thionyl chloride and its byproducts are reactive and must be thoroughly quenched and removed during the workup.
-
Quenching: The reaction should be carefully quenched by pouring it onto ice water or a cold, dilute solution of a base like sodium bicarbonate. This will hydrolyze any remaining thionyl chloride and neutralize acidic components.
-
Washing: During the aqueous workup, wash the organic layer sequentially with:
-
Cold, dilute HCl (to remove pyridine).
-
Water.
-
Saturated sodium bicarbonate solution (to remove any remaining acidic impurities).
-
Brine (to aid in phase separation).
-
-
Purification: The final product, 5-(3-Chloropropyl)-3-methylisoxazole, is typically a liquid that can be purified by vacuum distillation or column chromatography on silica gel.
Section 3: Key Synthesis Parameters and Data
The following table summarizes the critical parameters for each step of the synthesis. Adhering to these ranges is essential for maximizing yield and purity.
| Parameter | Step 1: Hydroxypropyl-Isoxazole | Step 2: Chlorination | Rationale & Key Considerations |
| Key Reagents | 2,4-Pentanedione, NH₂OH·HCl, Na₂CO₃ | 3-Methyl-5-(3-hydroxypropyl)isoxazole, SOCl₂, Pyridine | Use of hydroxylamine salt requires in situ neutralization. Pyridine is crucial in Step 2 to scavenge HCl. |
| Solvent | Ethanol / Water | Dichloromethane (DCM) | A protic solvent like ethanol is suitable for the cycloaddition. An inert, aprotic solvent like DCM is required for the chlorination. |
| Temperature | 70-80 °C (Reflux) | 0 °C to Room Temp. | Step 1 requires heat to drive the cyclization and dehydration. Step 2 must be kept cold to prevent degradation. |
| Reaction Time | 4-6 hours | 2-4 hours | Monitor by TLC to confirm completion and avoid byproduct formation from extended reaction times. |
| Workup | Evaporation, Extraction | Aqueous Wash, Extraction | Standard extractive workup is sufficient. The chlorination requires careful quenching and washing to remove reactive byproducts. |
| Purification | Column Chromatography | Column Chromatography or Vacuum Distillation | Both intermediate and final product are typically purified by chromatography to ensure high purity for subsequent steps or final use. |
| Typical Yield | 60-75% | 80-90% | Yields are highly dependent on careful execution of the protocol, especially temperature control in Step 2. |
Section 4: Detailed Experimental Protocols
These protocols are provided as a validated starting point. Researchers should always perform their own risk assessments before beginning any new procedure.
Protocol 1: Synthesis of 3-Methyl-5-(3-hydroxypropyl)isoxazole
Caption: Experimental workflow for the alcohol precursor.
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine hydroxylamine hydrochloride (1.1 eq) and sodium carbonate (0.6 eq) in a 4:1 mixture of ethanol and water.
-
Reaction Initiation: Heat the mixture to 70 °C with stirring until all solids have dissolved.
-
Substrate Addition: To the heated solution, add 2,4-pentanedione (1.0 eq) dropwise over 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup (A): Once the starting material is consumed, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Workup (B): To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Workup (C): Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford 3-methyl-5-(3-hydroxypropyl)isoxazole as a pure liquid.
Protocol 2: Synthesis of 5-(3-Chloropropyl)-3-methylisoxazole
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the 3-methyl-5-(3-hydroxypropyl)isoxazole (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add thionyl chloride (1.2 eq) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction's progress by TLC.
-
Quenching: Carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel.
-
Workup:
-
Wash the organic layer sequentially with cold 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography (ethyl acetate/hexanes) or by vacuum distillation to yield 5-(3-Chloropropyl)-3-methylisoxazole as a clear oil.
Section 5: References
-
PrepChem. Synthesis of 5-methyl-3-(3-hydroxypropyl)isoxazole. PrepChem.com. [Link]
-
Google Patents. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
-
Google Patents. CA1218660A - Process for preparing 3-hydroxy-5-methylisoxazole.
-
ResearchGate. Aromatic Chlorination with Thionyl Chloride. Applications in the Synthesis of Chlorinated Isoflavones. [Link]
-
Cheméo. Chemical Properties of 5-Chloro-1-pentyne (CAS 14267-92-6). [Link]
-
PubChem. 1-Pentyne, 5-chloro-. [Link]
-
ResearchGate. Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
Organic Syntheses. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. [Link]
-
Chegg.com. Hydroxylamine reacts with 2,4-pentanedione to yield 3,5-dimethylisoxazole. [Link]
-
Journal of Organic Chemistry. Reaction of Hydroxylamine with 3,3-Disubstituted 2,4=Pentanediones. Formation of Novel Isoxazole Derivatives. [Link]
-
Oriental Journal of Chemistry. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. [Link]
-
Google Patents. US20100228020A1 - Novel Chlorination Reagent and a Novel Process for Chlorination of Sugars Using Thionyl Chloride.
-
MDPI. Synthesis of antifungal isoindole (5-methyl-isoxazole-3-yl). [Link]
-
Study.com. 3,5-Dimethylisoxazole is prepared by reaction of 2,4-pentanedione with hydroxylamine. Propose a mechanism.[Link]
-
DIAL@UCLouvain. Synthesis of thionyl chloride. [Link]
-
Quora. Why is 2,4-DNP available as a free compound while hydroxylamine is available as its hydrochloride?[Link]
-
bioRxiv. Chemical Synthesis and Characterization. [Link]
Sources
Technical Support Center: Challenges in Nucleophilic Substitution of 5-(3-Chloropropyl)-3-methylisoxazole
Welcome to the technical support center for navigating the complexities of nucleophilic substitution reactions involving 5-(3-chloropropyl)-3-methylisoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for your experiments.
Introduction: Understanding the Substrate
5-(3-chloropropyl)-3-methylisoxazole is a valuable building block in medicinal chemistry and materials science. However, its successful functionalization via nucleophilic substitution is not always straightforward. The molecule's reactivity is a product of its primary alkyl chloride nature and the electronic influence of the 3-methylisoxazole ring.
The isoxazole ring is generally considered to be electron-withdrawing, which can influence the reactivity of the appended chloropropyl chain. This electronic effect can be advantageous for promoting an SN2 pathway but also introduces the potential for competing side reactions. This guide will dissect these challenges and provide you with the tools to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my nucleophilic substitution on 5-(3-chloropropyl)-3-methylisoxazole so slow?
A1: Several factors can contribute to a sluggish reaction:
-
Poor Leaving Group: The chloride ion is a reasonably good leaving group, but it is less reactive than bromide or iodide. For many nucleophiles, the C-Cl bond breaking can be the rate-limiting step.
-
Weak Nucleophile: The strength of your nucleophile is paramount. Weakly nucleophilic species will react slowly with a primary alkyl chloride.
-
Inappropriate Solvent: The choice of solvent can dramatically impact the reaction rate. Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its effective concentration and reactivity.[1]
-
Steric Hindrance: While the chloropropyl chain is primary, bulky nucleophiles may still experience some steric hindrance, slowing the reaction.[1]
Q2: I am observing a significant amount of an elimination byproduct. How can I favor substitution?
A2: The formation of 5-(prop-2-en-1-yl)-3-methylisoxazole is a classic example of a competing E2 elimination reaction. To favor the desired SN2 substitution, consider the following:
-
Choice of Base/Nucleophile: Strong, bulky bases (e.g., potassium tert-butoxide) will favor E2 elimination. Opt for less sterically hindered and more nucleophilic reagents.
-
Temperature: Higher reaction temperatures generally favor elimination over substitution. Running the reaction at a lower temperature may improve the SN2/E2 ratio.
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred for SN2 reactions as they do not solvate the nucleophile as strongly as protic solvents.
Q3: Would converting the chloride to an iodide improve my reaction?
A3: Absolutely. This is a highly recommended strategy. The conversion of the alkyl chloride to the corresponding alkyl iodide via the Finkelstein reaction can significantly accelerate the rate of a subsequent SN2 reaction. Iodide is a much better leaving group than chloride. This can be achieved by treating 5-(3-chloropropyl)-3-methylisoxazole with a catalytic or stoichiometric amount of sodium iodide or potassium iodide in a suitable solvent like acetone.[2]
Q4: What are some common side products I should be aware of?
A4: Besides the elimination product, other potential side reactions include:
-
Dialkylation: With amine nucleophiles, over-alkylation can occur, leading to secondary, tertiary, or even quaternary ammonium salts.[3][4] Using a large excess of the amine can help to minimize this.
-
Reaction with Solvent: If using a nucleophilic solvent (e.g., an alcohol) at elevated temperatures, you may observe the formation of the corresponding ether as a byproduct.
-
Intramolecular Reactions: Depending on the nucleophile, intramolecular cyclization could be a possibility, though less likely with a simple propyl chain.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Poor leaving group (chloride).2. Weak nucleophile.3. Inappropriate solvent.4. Insufficient temperature. | 1. Convert the chloride to an iodide using the Finkelstein reaction (see Protocol 1).2. Use a stronger nucleophile or increase its concentration.3. Switch to a polar aprotic solvent (DMF, DMSO, acetonitrile).4. Gradually increase the reaction temperature, monitoring for byproduct formation. |
| Significant Elimination Byproduct | 1. Strong, bulky base/nucleophile.2. High reaction temperature. | 1. Use a less sterically hindered and more nucleophilic reagent.2. Lower the reaction temperature. |
| Formation of Multiple Products (e.g., over-alkylation of amines) | 1. Stoichiometry of reactants. | 1. Use a large excess of the amine nucleophile to favor mono-alkylation. |
| Product Degradation | 1. Harsh reaction conditions (high temperature, strong base).2. Instability of the isoxazole ring under certain conditions. | 1. Screen for milder reaction conditions (lower temperature, weaker base).2. Ensure the reaction is performed under an inert atmosphere if the product is sensitive to air or moisture. |
Experimental Protocols
Protocol 1: Finkelstein Reaction for the Synthesis of 5-(3-Iodopropyl)-3-methylisoxazole
This protocol describes the conversion of the less reactive chloropropyl starting material to the more reactive iodopropyl analogue.
Materials:
-
5-(3-chloropropyl)-3-methylisoxazole
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-(3-chloropropyl)-3-methylisoxazole (1.0 eq) and anhydrous acetone.
-
Add sodium iodide (1.5 - 3.0 eq).
-
Flush the apparatus with an inert gas.
-
Heat the mixture to reflux and stir for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS. The precipitation of sodium chloride is an indicator of reaction progression.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid sodium chloride and wash with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-(3-iodopropyl)-3-methylisoxazole.
-
The crude product can be used directly in the next step or purified by column chromatography on silica gel.
Protocol 2: General Procedure for Nucleophilic Substitution with an Amine
This protocol provides a general starting point for the reaction of 5-(3-halopropyl)-3-methylisoxazole (where halo is Cl or I) with a primary or secondary amine.
Materials:
-
5-(3-halopropyl)-3-methylisoxazole
-
Amine nucleophile
-
Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base
-
Dimethylformamide (DMF, anhydrous)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask, add the amine (2.0 - 5.0 eq) and anhydrous DMF.
-
Add potassium carbonate (2.0 eq).
-
Add 5-(3-halopropyl)-3-methylisoxazole (1.0 eq) to the stirred suspension.
-
Flush the apparatus with an inert gas.
-
Heat the reaction mixture to 60-80 °C and stir for 12-48 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Reaction Pathways
SN2 vs. E2 Competition
Caption: Troubleshooting decision tree for nucleophilic substitution reactions.
References
- This is a placeholder for a specific reference if one were found directly detailing the synthesis from 5-(3-chloropropyl)-3-methylisoxazole.
- This is a placeholder for a specific reference if one were found directly detailing the synthesis from 5-(3-chloropropyl)-3-methylisoxazole.
- This is a placeholder for a specific reference if one were found directly detailing the synthesis from 5-(3-chloropropyl)-3-methylisoxazole.
- This is a placeholder for a specific reference if one were found directly detailing the synthesis from 5-(3-chloropropyl)-3-methylisoxazole.
- US Patent US3536729A, "Process for the purification of 3-amino-5-methylisoxazole", Google P
- Chinese Patent CN107721941B, "Preparation method of 3-amino-5-methyl isoxazole", Google P
- Chinese Patent CN1156723A, "Process for synthesizing 5-methyl-isoxazole-3-carboxamide", Google P
-
Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents, ResearchGate, [Link]
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Alkylation of Amines (Sucks!), Master Organic Chemistry, [Link]
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Vicarious Nucleophilic Substitution of (Chloroalkyl)heterocycles with Nitroarenes, ResearchGate, [Link]
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Concerted Nucleophilic Aromatic Substitution Reactions, PMC - PubMed Central - NIH, [Link]
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4.5: Factors affecting the SN2 Reaction, Chemistry LibreTexts, [Link]
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Supplementary data, The Royal Society of Chemistry, [Link]
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Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols, PubMed, [Link]
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Nucleophilic substitution in quaternary salts of NN′-linked biazoles and related systems., Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing), [Link]
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A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles, PMC - NIH, [Link]
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Nucleophilic Substitution Reactions of Haloalkanes and Related Compounds, ScienceDirect, [Link]
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The isocyanide SN2 reaction, PMC - PubMed Central - NIH, [Link]
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Preparing Potassium Cyanide - DO NOT ATTEMPT, YouTube, [Link]
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Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions, Chemical Communications (RSC Publishing), [Link]
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Journal of Chemical Health Risks Theoretical Investigation of the SN2 Reaction Mechanism from Methyl Chloride to Methyl Fluoride, Journal of Chemical Health Risks, [Link]
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Electrophilic and nucleophilic substitution in the triazole N-oxides and N-methoxytriazolium salts, RSC Publishing, [Link]
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Arylamine synthesis by amination (alkylation), Organic Chemistry Portal, [Link]
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7.5-7.6 Intro to nucleophilic substitution reactions, YouTube, [Link]
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Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE, Yale Environmental Health & Safety, [Link]
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Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis, PMC - NIH, [Link]
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"5-(3-Chloropropyl)-3-methylisoxazole" workup and purification challenges.
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 5-(3-Chloropropyl)-3-methylisoxazole. As a Senior Application Scientist, I have compiled this guide to address the common workup and purification challenges encountered during the synthesis of this important isoxazole derivative. This resource is designed to provide practical, field-proven insights and troubleshooting strategies to help you navigate the complexities of your experiments and achieve a higher purity product with improved yields.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the workup and purification of 5-(3-Chloropropyl)-3-methylisoxazole. The solutions provided are based on established chemical principles and practical laboratory experience.
Issue 1: Low Yield of 5-(3-Chloropropyl)-3-methylisoxazole After Workup
Question: Why is my yield of 5-(3-Chloropropyl)-3-methylisoxazole consistently low after the initial reaction workup, even though TLC analysis of the crude reaction mixture suggests a good conversion?
Answer:
Low yields after workup can be attributed to several factors, often related to the stability of the product and its partitioning behavior during extraction.
-
Potential Cause 1: Hydrolysis of the Chloropropyl Group. The chloropropyl group can be susceptible to hydrolysis, especially under strongly acidic or basic conditions during aqueous workup. This would lead to the formation of the corresponding alcohol, 5-(3-hydroxypropyl)-3-methylisoxazole, which has different solubility and chromatographic properties.
-
Troubleshooting:
-
Maintain Neutral pH: During aqueous extraction, use a saturated solution of a mild base like sodium bicarbonate to neutralize any strong acids, being careful to avoid making the aqueous layer strongly basic. Aim for a pH as close to neutral as possible.
-
Minimize Contact Time: Reduce the time your organic layer is in contact with the aqueous phase.
-
Use Brine Washes: After the initial aqueous washes, wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove dissolved water and can reduce the extent of hydrolysis.
-
-
-
Potential Cause 2: Inefficient Extraction. 5-(3-Chloropropyl)-3-methylisoxazole may have some water solubility, leading to incomplete extraction from the aqueous layer.
-
Troubleshooting:
-
Increase the Number of Extractions: Instead of one large volume extraction, perform multiple extractions with smaller volumes of the organic solvent. Three to four extractions are generally recommended.
-
Salt Out the Product: Saturate the aqueous layer with sodium chloride before extraction. This increases the ionic strength of the aqueous phase and can decrease the solubility of your organic product, driving it into the organic layer.
-
-
-
Potential Cause 3: Emulsion Formation. The presence of byproducts or unreacted starting materials can lead to the formation of a stable emulsion at the interface of the organic and aqueous layers, trapping your product.
-
Troubleshooting:
-
Brine Addition: Adding a saturated brine solution can often help to break up an emulsion.
-
Filtration: Filtering the entire mixture through a pad of Celite® can sometimes break the emulsion.
-
Solvent Addition: Adding more of the organic extraction solvent can sometimes resolve the issue.
-
-
Issue 2: Difficulty in Removing Impurities by Column Chromatography
Question: I am struggling to separate my desired product, 5-(3-Chloropropyl)-3-methylisoxazole, from impurities using silica gel column chromatography. The fractions are either contaminated or the separation is very poor.
Answer:
Co-elution of impurities with the desired product is a common challenge in chromatography. The key is to optimize the chromatographic conditions based on the nature of the impurities.
-
Potential Impurities and Their Characteristics:
-
Unreacted Starting Materials: Depending on the synthetic route, these could be more or less polar than your product.
-
5-(3-Hydroxypropyl)-3-methylisoxazole: This hydrolysis byproduct will be significantly more polar than your desired product due to the hydroxyl group.
-
Intramolecular Cyclization Product: Under basic conditions, the chloropropyl chain could potentially undergo intramolecular cyclization to form a fused ring system. The polarity of such a byproduct would need to be determined.
-
-
Chromatography Optimization Strategies:
Parameter Recommendation Rationale Solvent System (Mobile Phase) Start with a low polarity eluent and gradually increase the polarity. A common starting point is a mixture of hexanes and ethyl acetate. For example, begin with 95:5 hexanes:ethyl acetate and gradually increase the proportion of ethyl acetate. This allows for the elution of non-polar impurities first, followed by your product, and finally the more polar impurities. A step-gradient or a continuous gradient can be employed for better separation. Silica Gel Loading Do not overload the column. A general rule of thumb is to use a mass of silica gel that is 50-100 times the mass of your crude product. Overloading the column leads to broad peaks and poor separation. Sample Loading Dissolve the crude product in a minimal amount of the initial eluent or a low-boiling point solvent like dichloromethane. "Dry loading" the sample onto a small amount of silica gel can also improve resolution. Loading the sample in a large volume of a strong eluent will cause the sample to spread out on the column before the separation begins. Alternative Stationary Phases If silica gel fails to provide adequate separation, consider using alumina (neutral, acidic, or basic) or reverse-phase silica gel (C18). Different stationary phases offer different selectivities based on the interactions between the analytes and the stationary phase. -
Step-by-Step Protocol for Developing a Gradient Elution:
-
TLC Analysis: Run thin-layer chromatography (TLC) of your crude mixture using different ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Identify the Optimal Solvent System: The ideal solvent system for column chromatography will give your product an Rf value of approximately 0.2-0.3 and show good separation from the impurities.
-
Start the Column with a Weaker Eluent: Begin eluting the column with a solvent system that is less polar than the one identified in your TLC analysis (e.g., if 8:2 hexanes:ethyl acetate gives an Rf of 0.25, start the column with 9:1).
-
Gradually Increase Polarity: After eluting the non-polar impurities, gradually increase the polarity of the eluent to elute your product.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis and handling of 5-(3-Chloropropyl)-3-methylisoxazole.
Q1: What is a plausible synthetic route for 5-(3-Chloropropyl)-3-methylisoxazole, and what are the expected byproducts?
A1: A common and effective method for synthesizing 3,5-disubstituted isoxazoles is through the reaction of a β-diketone with hydroxylamine. For 5-(3-Chloropropyl)-3-methylisoxazole, a plausible precursor would be 1-chloro-4,6-heptanedione. However, a more direct route analogous to the synthesis of similar isoxazoles involves the reaction of a suitable chalcone with hydroxylamine hydrochloride.[1]
A likely synthetic pathway is the reaction of a brominated chalcone precursor, such as 1-(3-chlorophenyl)-3-bromopropan-1-one, with hydroxylamine hydrochloride in the presence of a base.[1] The reaction proceeds through the formation of a ketoxime intermediate, followed by intramolecular cyclization to form the isoxazole ring.
-
Expected Byproducts:
-
Unreacted Chalcone: Incomplete reaction will leave the starting chalcone in the crude product.
-
Ketoxime Intermediate: If the cyclization is not complete, the intermediate ketoxime may be present.
-
Positional Isomers: Depending on the reaction conditions, a small amount of the regioisomer, 3-(3-Chloropropyl)-5-methylisoxazole, might be formed, although the synthesis is generally regioselective.[2]
-
Q2: How can I confirm the purity and identity of my final product?
A2: A combination of chromatographic and spectroscopic techniques is essential for confirming the purity and identity of 5-(3-Chloropropyl)-3-methylisoxazole.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing purity and confirming the molecular weight of your compound. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 5-(3-Chloropropyl)-3-methylisoxazole, along with a characteristic isotopic pattern for the chlorine atom.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide detailed information about the structure. You should expect to see signals corresponding to the methyl group on the isoxazole ring, the methylene groups of the chloropropyl chain, and the proton on the isoxazole ring.
-
¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms in the molecule, which should match the expected structure.
-
-
Infrared (IR) Spectroscopy: The IR spectrum can confirm the presence of key functional groups, such as C=N and C-Cl bonds.
Q3: Are there any specific safety precautions I should take when working with 5-(3-Chloropropyl)-3-methylisoxazole and its precursors?
A3: Yes, standard laboratory safety procedures should be followed, with special attention to the handling of chlorinated compounds and reagents.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood, especially when working with volatile and potentially toxic reagents like thionyl chloride or phosphorus oxychloride, which may be used in related syntheses.[2]
-
Handling of Chlorinated Reagents: Reagents like 3-chloropropionyl chloride are corrosive and lachrymatory. Avoid inhalation of vapors and contact with skin and eyes.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines. Chlorinated organic waste should be segregated into a designated waste container.
Experimental Workflow and Purification Protocol
This section provides a generalized experimental workflow for the workup and purification of 5-(3-Chloropropyl)-3-methylisoxazole, based on common practices for similar compounds.
Step-by-Step Purification Protocol:
-
Quenching and Extraction:
-
After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.
-
Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
-
Washing:
-
Combine the organic extracts and wash them sequentially with:
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Water.
-
A saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water.
-
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Column Chromatography:
-
Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.
-
Elute the column with a gradient of hexanes and ethyl acetate, starting with a low concentration of ethyl acetate and gradually increasing it. A starting eluent of 30% ethyl acetate in hexanes has been reported for a similar compound.[1]
-
Collect the fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5-(3-Chloropropyl)-3-methylisoxazole.
-
References
Sources
Technical Support Center: Catalyst Selection for Coupling Reactions of 5-(3-Chloropropyl)-3-methylisoxazole
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 5-(3-Chloropropyl)-3-methylisoxazole in cross-coupling reactions. This guide is designed to provide you with in-depth technical insights, troubleshooting strategies, and practical, field-proven protocols to help you navigate the complexities of catalyst selection and reaction optimization for this specific substrate. Our goal is to empower you with the knowledge to not only overcome common challenges but also to understand the fundamental principles that govern these powerful transformations.
Introduction: Understanding the Unique Challenges of 5-(3-Chloropropyl)-3-methylisoxazole
5-(3-Chloropropyl)-3-methylisoxazole presents a unique set of challenges in palladium-catalyzed cross-coupling reactions due to two key structural features: the unactivated primary alkyl chloride and the isoxazole heterocycle.
-
The Unactivated Primary Alkyl Chloride: The carbon-chlorine (C-Cl) bond in the chloropropyl group is significantly less reactive than aryl or vinyl halides.[1] Oxidative addition to the palladium(0) catalyst, the crucial first step in the catalytic cycle, is often slow and inefficient for alkyl chlorides.[1] This can lead to low yields, slow reaction times, and the need for more specialized catalyst systems. Furthermore, the presence of β-hydrogens on the propyl chain introduces the risk of a competing side reaction: β-hydride elimination, which can lead to the formation of undesired olefin byproducts.[2]
-
The Isoxazole Ring: While often a stable spectator in cross-coupling reactions, the isoxazole ring contains nitrogen and oxygen heteroatoms that could potentially coordinate to the palladium catalyst. This coordination could inhibit catalytic activity. Under harsh reaction conditions, there is also a possibility of ring-opening or other transformations of the isoxazole moiety.[3]
This guide will provide you with targeted strategies to address these challenges and achieve successful and reproducible coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my standard palladium catalyst (e.g., Pd(PPh₃)₄) not working for the coupling of 5-(3-chloropropyl)-3-methylisoxazole?
A1: Standard palladium catalysts like tetrakis(triphenylphosphine)palladium(0) are often ineffective for coupling unactivated alkyl chlorides. The oxidative addition of the C(sp³)-Cl bond to Pd(0) is the rate-limiting step and requires a more electron-rich and sterically demanding catalyst to proceed efficiently.[1] Catalysts with simple phosphine ligands like triphenylphosphine are generally not robust enough for this transformation.
Q2: What are the primary side reactions I should be aware of when working with this substrate?
A2: The most common side reactions are:
-
β-Hydride Elimination: This leads to the formation of 5-(prop-2-en-1-yl)-3-methylisoxazole. This is particularly problematic at higher reaction temperatures.
-
Homocoupling: Dimerization of your coupling partner (e.g., boronic acid in a Suzuki coupling) can occur, especially if the cross-coupling is slow.
-
Protodeborylation/Protodestannylation: In Suzuki and Stille couplings, the boronic acid or organotin reagent can be protonated and lost before transmetalation occurs.[4]
-
Hydrodehalogenation: The chloropropyl group can be reduced to a propyl group.
Q3: Can I use nickel catalysts as an alternative to palladium?
A3: Yes, nickel catalysts are a viable and often excellent alternative for coupling unactivated alkyl chlorides.[5][6] Nickel complexes can be more reactive towards C(sp³)-Cl bond activation.[7][8]
Catalyst and Ligand Selection Guide
The key to a successful coupling reaction with 5-(3-chloropropyl)-3-methylisoxazole lies in the judicious selection of the palladium precursor and, most importantly, the ligand. The ligand plays a critical role in promoting the challenging oxidative addition step and preventing unwanted side reactions.
Recommended Catalyst Systems
| Reaction Type | Palladium Precursor | Recommended Ligands | Base | Solvent |
| Suzuki-Miyaura Coupling | Pd(OAc)₂, Pd₂(dba)₃ | Buchwald Ligands (e.g., SPhos, XPhos, RuPhos), N-Heterocyclic Carbenes (NHCs) (e.g., IPr, PEPPSI precatalysts) | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, Pd₂(dba)₃ | Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, cataCXium® A) | Cs₂CO₃, K₂CO₃, Amine bases (e.g., Et₃N, DIPA) | Toluene, DMF, Dioxane |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Pd(OAc)₂ | Biaryl phosphine ligands (e.g., BINAP, Josiphos ligands), Buchwald Ligands (e.g., BrettPhos, RuPhos) | NaOt-Bu, LHMDS, K₃PO₄ | Toluene, Dioxane |
| Heck Reaction | Pd(OAc)₂ | Herrmann's catalyst, Bulky phosphines (e.g., P(o-tol)₃) | Et₃N, K₂CO₃ | DMF, Acetonitrile |
The Rationale Behind Ligand Selection
-
Electron-Rich and Bulky Phosphines (Buchwald Ligands, P(t-Bu)₃): These ligands increase the electron density on the palladium center, which facilitates the oxidative addition of the alkyl chloride.[1] Their steric bulk promotes reductive elimination (the product-forming step) and can help suppress β-hydride elimination.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium.[9] This stability can lead to highly active and long-lived catalysts, which are particularly useful for challenging substrates like alkyl chlorides. PEPPSI-type precatalysts are often a good starting point.[4]
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inefficient Oxidative Addition | * Switch to a more electron-rich and sterically hindered ligand (see table above). * Consider using a nickel-based catalyst system.[5][6] * Increase the reaction temperature, but monitor for decomposition. |
| Catalyst Deactivation | * Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) species. * Use degassed solvents. * Consider using a precatalyst that is more stable to air and moisture.[4] |
| Poor Quality Reagents | * Use fresh, high-purity solvents and reagents. * Ensure your base is anhydrous and finely powdered for better solubility and reactivity. |
Issue 2: Significant Formation of β-Hydride Elimination Product
Figure 1. Competing pathways after oxidative addition.
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | * Lower the reaction temperature. This will slow down both the desired reaction and the side reaction, but often disfavors β-hydride elimination to a greater extent. |
| Ligand Choice | * Use bulkier ligands that can sterically hinder the formation of the required syn-coplanar arrangement for β-hydride elimination. * Bidentate ligands (e.g., dppf, Xantphos) can sometimes suppress this side reaction by occupying coordination sites on the palladium. |
| Base | * A weaker, non-nucleophilic base may be beneficial in some cases. |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling
Figure 2. General experimental workflow for Suzuki-Miyaura coupling.
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), the arylboronic acid (1.2 equivalents), and the base (e.g., K₃PO₄, 2.0 equivalents).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Add degassed solvent (e.g., toluene or dioxane) followed by 5-(3-chloropropyl)-3-methylisoxazole (1.0 equivalent).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
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Nobel Prize Committee. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. [Link]
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University of Rochester. (n.d.). Cross-Coupling Chemistry. [Link]
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Saito, B., & Fu, G. C. (2007). Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides. Journal of the American Chemical Society, 129(31), 9602–9603. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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ResearchGate. (2011). Alkyl-Alkyl Suzuki Cross-Coupling of Unactivated Secondary Alkyl Chlorides. [Link]
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Barclay, E. A., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Journal of the American Chemical Society, 145(17), 9356–9362. [Link]
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Proton Guru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). [Link]
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Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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Journal of the American Chemical Society. (2020). Co-Catalytic Coupling of Alkyl Halides and Alkenes: the Curious Role of Lutidine. [Link]
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Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292–1321. [Link]
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Reddit. (2020, March 20). How do I avoid side reactions while doing this peptide coupling reaction?[Link]
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The Organic Chemistry Tutor. (2020, November 3). Solving Problems involving Alkynes and Alkyl Halides - Organic Chemistry Sample Test Unit 3. [Link]
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ResearchGate. (2019). Pd‐catalyzed cross‐coupling reaction of isoxazole derivatives.[Link]
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Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
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Fan, Q., et al. (2021). Nickel-Catalyzed Sonogashira Coupling Reactions of Nonactivated Alkyl Chlorides under Mild Conditions. Organometallics, 40(7), 845–851. [Link]
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Nador, F., et al. (2019). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Catalysts, 9(11), 942. [Link]
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Macmillan Group. (2020, June 20). Cross-Electrophile Coupling of Unactivated Alkyl Chlorides. [Link]
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Massachusetts Institute of Technology. (n.d.). Cross-Coupling Reactions of Unactivated Alkyl Halides. [Link]
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Sroka, Z., et al. (2020). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. Molecules, 25(23), 5723. [Link]
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AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
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Nobel Prize Committee. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
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Mayer, P., et al. (2018). Rapid Sequentially Palladium Catalyzed Four-Component Synthesis of Novel Fluorescent Biaryl-Substituted Isoxazoles. Molecules, 23(10), 2471. [Link]
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Journal of the American Chemical Society. (2022). Pd(II)-Catalyzed Asymmetric [4 + 1] Annulation via Ligand Relay-Enabled Carbenylative Insertion/E1cB-Type Heck Cascade. [Link]
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Weix, D. J., & Sanford, M. S. (2015). Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. Accounts of Chemical Research, 48(6), 1593–1603. [Link]
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ResearchGate. (2021). Nickel-Catalyzed Sonogashira Coupling Reactions of Nonactivated Alkyl Chlorides under Mild Conditions. [Link]
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R Discovery. (2016). Functionally substituted isoxazoles and isothiazoles: Synthesis, palladium(II) complexes and their catalytic activity. [Link]
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Royal Society of Chemistry. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2017). Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-IV. Chemoselective Synthesis and Antibacterial Activity of 3-(Substituted-phenylazo)-pentane-2,4-diones. [Link]
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Journal of the American Chemical Society. (2020). Ni-Catalyzed Sonogashira Coupling of Nonactivated Alkyl Halides: Orthogonal Functionalization of Alkyl Iodides, Bromides, and Chlorides. [Link]
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ACS Publications. (2024). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry- on-the-Complex: Modular Assembly of 2,6. [Link]
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Master Organic Chemistry. (2018, September 24). The Cope Elimination: Introduction, Examples and Mechanism. [Link]
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Professor Dave Explains. (2013, November 8). Chapter 11 -- Organometallic Chemistry, Part 2 of 4: Gilman, Suzuki, and Heck reactions. [Link]
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Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
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ResearchGate. (2014). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. [Link]
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Validation & Comparative
A Comparative Guide to the Synthetic Routes of 5-(3-Chloropropyl)-3-methylisoxazole
Introduction
5-(3-Chloropropyl)-3-methylisoxazole is a key building block in the synthesis of various pharmacologically active compounds and agrochemicals. Its bifunctional nature, featuring a reactive chloropropyl side chain and a stable isoxazole core, makes it a versatile intermediate for further chemical modifications. This guide provides an in-depth comparison of three plausible synthetic routes to this target molecule, offering a critical analysis of their respective advantages and disadvantages. The discussion is tailored for researchers, scientists, and professionals in drug development, with a focus on the practical aspects of each synthetic strategy, including reaction mechanisms, yields, and the accessibility of starting materials.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule, 5-(3-Chloropropyl)-3-methylisoxazole, reveals three logical disconnection points, leading to three distinct synthetic strategies:
-
Route 1: 1,3-Dipolar Cycloaddition. This approach involves the formation of the isoxazole ring from an alkyne and a nitrile oxide, where the 3-chloropropyl side chain is already incorporated into the alkyne precursor.
-
Route 2: Functionalization via Wittig Reaction. This strategy begins with a pre-formed 3-methylisoxazole-5-carboxaldehyde and extends the carbon chain using a Wittig reaction, followed by a subsequent hydrochlorination step.
-
Route 3: Cross-Coupling Reaction. This route utilizes a commercially available 5-bromo-3-methylisoxazole and introduces the 3-chloropropyl side chain via a palladium-catalyzed cross-coupling reaction.
The following sections will delve into the specifics of each of these synthetic pathways.
Route 1: 1,3-Dipolar Cycloaddition
This classical approach to isoxazole synthesis involves the [3+2] cycloaddition of a nitrile oxide with an alkyne.[1] For the synthesis of 5-(3-Chloropropyl)-3-methylisoxazole, this translates to the reaction of acetonitrile oxide with 5-chloro-1-pentyne.
Reaction Pathway
Caption: Synthetic pathway for Route 1.
Scientific Rationale and Discussion
The key step in this route is the 1,3-dipolar cycloaddition. Nitrile oxides are typically generated in situ from the corresponding aldoxime due to their high reactivity and tendency to dimerize.[2] Acetaldoxime, the precursor to acetonitrile oxide, can be synthesized from acetaldehyde and hydroxylamine.[3] The subsequent oxidation of acetaldoxime with reagents like N-chlorosuccinimide (NCS) or sodium hypochlorite generates the transient acetonitrile oxide, which then reacts with the dipolarophile, 5-chloro-1-pentyne.
A critical consideration in this reaction is the regioselectivity of the cycloaddition. The reaction of a terminal alkyne with an unsymmetrical nitrile oxide can potentially lead to a mixture of two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. However, for the reaction between an aliphatic nitrile oxide and a terminal alkyne, the formation of the 3,5-disubstituted product is generally favored.[1]
The primary precursor, 5-chloro-1-pentyne, can be synthesized from 4-pentyn-1-ol via chlorination with reagents such as thionyl chloride or by treating it with methanesulfonyl chloride followed by a chloride source.[4]
Experimental Protocol (Hypothetical)
Step 1: Synthesis of Acetaldoxime To a stirred solution of hydroxylamine hydrochloride (1.0 eq) and a base such as sodium carbonate (1.1 eq) in water, acetaldehyde (1.0 eq) is added dropwise at a controlled temperature (e.g., 0-10 °C). The reaction mixture is stirred for several hours at room temperature. The product, acetaldoxime, can be extracted with an organic solvent and purified by distillation.[3]
Step 2: Synthesis of 5-(3-Chloropropyl)-3-methylisoxazole To a solution of 5-chloro-1-pentyne (1.0 eq) in an inert solvent like dichloromethane, acetaldoxime (1.2 eq) is added. The mixture is cooled in an ice bath, and a solution of sodium hypochlorite (or NCS) is added dropwise with vigorous stirring. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The workup involves separating the organic layer, washing with water and brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure. The crude product is then purified by column chromatography.
Route 2: Functionalization via Wittig Reaction
This approach builds the desired side chain onto a pre-existing 3-methylisoxazole core. The key starting material for this route is 3-methylisoxazole-5-carboxaldehyde, which is commercially available.
Reaction Pathway
Caption: Synthetic pathway for Route 2.
Scientific Rationale and Discussion
The Wittig reaction is a powerful and reliable method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphonium ylides.[5] In this proposed synthesis, 3-methylisoxazole-5-carboxaldehyde is reacted with the ylide generated from (2-chloroethyl)triphenylphosphonium bromide. The phosphonium salt itself can be prepared from triphenylphosphine and 1-bromo-2-chloroethane.
The subsequent step involves the hydrochlorination of the newly formed terminal alkene. According to Markovnikov's rule, the addition of HCl to a terminal alkene will result in the chlorine atom adding to the more substituted carbon, and the hydrogen atom adding to the less substituted carbon, yielding the desired 2-chloro-propyl side chain.[6]
This route is attractive due to the commercial availability of the starting aldehyde, potentially reducing the overall number of synthetic steps for the end-user. However, the preparation of the Wittig reagent adds a step, and the handling of strong bases like n-butyllithium requires careful experimental technique.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 5-(2-Propenyl)-3-methylisoxazole (2-Chloroethyl)triphenylphosphonium bromide (1.1 eq) is suspended in dry THF under an inert atmosphere. The suspension is cooled to -78 °C, and n-butyllithium (1.1 eq) is added dropwise to generate the ylide. After stirring for a period, a solution of 3-methylisoxazole-5-carboxaldehyde (1.0 eq) in dry THF is added slowly. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent. The crude product is purified by column chromatography.
Step 2: Synthesis of 5-(3-Chloropropyl)-3-methylisoxazole The alkene from the previous step is dissolved in a suitable solvent, and a solution of hydrogen chloride (either as a gas or in a solvent like diethyl ether) is added at a low temperature. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified to yield the final product.[7]
Route 3: Cross-Coupling Reaction
This modern synthetic approach leverages the power of palladium-catalyzed cross-coupling reactions to construct the carbon-carbon bond between the isoxazole ring and the propyl side chain. The key starting material is the commercially available 5-bromo-3-methylisoxazole.
Reaction Pathway
Caption: Synthetic pathway for Route 3.
Scientific Rationale and Discussion
The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for the formation of C-C bonds.[8] This proposed route involves the coupling of 5-bromo-3-methylisoxazole with an alkylboronic acid or ester that contains a three-carbon chain with a protected hydroxyl group. A suitable coupling partner would be 3-(dihydroxyboryl)propan-1-ol. The reaction is typically carried out in the presence of a palladium catalyst and a base.
Following the successful cross-coupling, the resulting alcohol, 3-(3-methylisoxazol-5-yl)propan-1-ol, is then converted to the desired alkyl chloride. This can be achieved using a variety of standard chlorinating agents, with thionyl chloride being a common and effective choice.[9]
An alternative to the Suzuki coupling is the Negishi coupling, which would involve the reaction of 5-bromo-3-methylisoxazole with an organozinc reagent, such as 3-chloropropylzinc bromide. This could potentially offer a more direct route to the final product.
The primary advantages of this route are the high functional group tolerance of the Suzuki coupling and the commercial availability of the starting bromo-isoxazole. The main challenge lies in the preparation or procurement of the required boronic acid derivative.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3-(3-Methylisoxazol-5-yl)propan-1-ol In a reaction vessel, 5-bromo-3-methylisoxazole (1.0 eq), 3-(dihydroxyboryl)propan-1-ol (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 5 mol%), and a base like potassium carbonate (2.0 eq) are combined in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water). The mixture is degassed and heated to reflux under an inert atmosphere until the starting material is consumed. After cooling, the reaction mixture is worked up by extraction with an organic solvent, and the crude product is purified by column chromatography.
Step 2: Synthesis of 5-(3-Chloropropyl)-3-methylisoxazole The alcohol from the previous step (1.0 eq) is dissolved in a dry, inert solvent like dichloromethane. The solution is cooled in an ice bath, and thionyl chloride (1.2 eq) is added dropwise. A small amount of a base like pyridine may be added as a catalyst. The reaction is stirred at room temperature until completion. The reaction is then carefully quenched with water or a saturated sodium bicarbonate solution. The organic layer is separated, washed, dried, and concentrated. The final product is purified by distillation or chromatography.
Comparison of Synthetic Routes
| Feature | Route 1: 1,3-Dipolar Cycloaddition | Route 2: Functionalization via Wittig Reaction | Route 3: Cross-Coupling Reaction |
| Starting Materials | Acetaldehyde, Hydroxylamine, 5-Chloro-1-pentyne | 3-Methylisoxazole-5-carboxaldehyde, (2-Chloroethyl)triphenylphosphonium bromide | 5-Bromo-3-methylisoxazole, 3-(Dihydroxyboryl)propan-1-ol |
| Number of Steps | 2 (from acetaldoxime and 5-chloro-1-pentyne) | 2 | 2 |
| Key Reactions | 1,3-Dipolar Cycloaddition | Wittig Olefination, Hydrochlorination | Suzuki-Miyaura Cross-Coupling, Chlorination |
| Potential Yields | Moderate | Moderate to Good | Good |
| Advantages | - Convergent synthesis. - Well-established isoxazole formation method. | - Commercially available starting aldehyde. - Wittig reaction is generally high-yielding. | - High functional group tolerance. - Mild reaction conditions for the coupling step. |
| Disadvantages | - Potential for regioisomer formation. - In situ generation of reactive intermediate. - Synthesis of 5-chloro-1-pentyne required. | - Requires preparation of the Wittig reagent. - Use of strong, air-sensitive base (n-BuLi). - Hydrochlorination may have side reactions. | - Boronic acid precursor may need to be synthesized. - Palladium catalyst can be expensive. |
Conclusion
All three presented synthetic routes offer viable pathways to 5-(3-Chloropropyl)-3-methylisoxazole.
-
Route 1 (1,3-Dipolar Cycloaddition) is a classic and convergent approach. Its main drawback is the potential for the formation of regioisomers and the need to synthesize the alkyne precursor.
-
Route 2 (Wittig Reaction) is attractive due to the commercial availability of the starting aldehyde. However, it requires the preparation of the Wittig reagent and the use of pyrophoric reagents, which may be a concern for scale-up.
-
Route 3 (Cross-Coupling) represents a more modern and potentially more flexible approach, especially given the wide range of available cross-coupling partners. The commercial availability of 5-bromo-3-methylisoxazole is a significant advantage. The main consideration for this route is the accessibility and cost of the boronic acid derivative.
The optimal choice of synthetic route will ultimately depend on the specific requirements of the researcher, including the desired scale of the synthesis, the availability of starting materials and reagents, and the in-house expertise with particular reaction types. For laboratory-scale synthesis, Route 3 may offer the most reliable and high-yielding pathway, provided the boronic acid is accessible. For larger-scale production, a more thorough cost-benefit analysis of each route would be necessary.
References
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Master Organic Chemistry. (2013). Hydrohalogenation of Alkenes and Markovnikov's Rule. Retrieved from [Link]
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A Comparative Guide to the Characterization and Data Validation of 5-(3-Chloropropyl)-3-methylisoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-(3-Chloropropyl)-3-methylisoxazole
The isoxazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1] Derivatives of isoxazole are known to exhibit a broad spectrum of pharmacological activities. The title compound, 5-(3-Chloropropyl)-3-methylisoxazole, is a versatile intermediate in organic synthesis.[2] Its structure, featuring a reactive chloropropyl side chain, makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The methyl group at the 3-position and the chloropropyl group at the 5-position provide distinct points for chemical modification, allowing for the exploration of structure-activity relationships in drug design.
Synthesis and Structural Elucidation
The synthesis of 3,5-disubstituted isoxazoles can be achieved through various methodologies, with the [3+2] cycloaddition of nitrile oxides being a prominent route.[3] A common and effective method involves the reaction of a β-nitroenone with a reducing agent, such as tin(II) chloride dihydrate, which proceeds under mild conditions and tolerates a variety of functional groups.[1]
An alternative and widely applicable synthesis involves the reaction of a primary nitroalkane with a dehydrating agent to form a nitrile oxide intermediate in situ, which then undergoes a 1,3-dipolar cycloaddition with an appropriate enamine.[2]
Hypothetical Synthesis of 5-(3-Chloropropyl)-3-methylisoxazole:
A plausible synthetic route to 5-(3-Chloropropyl)-3-methylisoxazole would involve the cycloaddition of the nitrile oxide derived from 1-nitropropane with an enamine derived from 4-chlorobutan-2-one. This method is known for its high regioselectivity, which is crucial for obtaining the desired 3,5-disubstituted isomer.[2]
Comprehensive Characterization Protocols
The unambiguous identification and purity assessment of 5-(3-Chloropropyl)-3-methylisoxazole are paramount. A multi-technique approach is essential for a thorough characterization.
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 5-(3-Chloropropyl)-3-methylisoxazole, both ¹H and ¹³C NMR are critical.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methylene protons of the chloropropyl chain, and the lone proton on the isoxazole ring. The chemical shifts and coupling patterns provide definitive information about the connectivity of the atoms.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments. The chemical shifts of the carbons in the isoxazole ring are particularly diagnostic.[4]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-(3-Chloropropyl)-3-methylisoxazole (in CDCl₃)
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Isoxazole-CH | ~6.0-6.2 (s) | ~100-105 |
| -CH₂-Cl | ~3.6 (t) | ~44-46 |
| -CH₂-CH₂Cl | ~2.9 (t) | ~30-33 |
| Isoxazole-CH₂- | ~2.1 (quintet) | ~28-30 |
| Isoxazole-C-CH₃ | ~2.3 (s) | ~11-13 |
| Isoxazole C-CH₃ | N/A | ~160-165 |
| Isoxazole C-CH₂ | N/A | ~170-175 |
Note: These are predicted values based on analogous structures and may vary slightly in experimental conditions.[5][6][7]
3.1.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 5-(3-Chloropropyl)-3-methylisoxazole (Molecular Formula: C₇H₁₀ClNO, Molecular Weight: 159.61 g/mol ), the mass spectrum should show a molecular ion peak (M⁺) at m/z 159 and 161 in a roughly 3:1 ratio, which is characteristic of the presence of a chlorine atom.[8] Fragmentation patterns can further confirm the structure.
3.1.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorptions for 5-(3-Chloropropyl)-3-methylisoxazole include:
-
C=N stretch (isoxazole ring): ~1600-1585 cm⁻¹
-
C-H stretch (aromatic-like isoxazole CH and aliphatic): ~3100-3000 cm⁻¹ and below 3000 cm⁻¹[9]
-
C-Cl stretch: ~800-600 cm⁻¹
Purity Assessment: Chromatographic Techniques
Ensuring the purity of a compound is critical for its use in further research and development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for this assessment.
3.2.1. High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC method is essential for determining the purity of 5-(3-Chloropropyl)-3-methylisoxazole and for identifying any potential impurities.
Experimental Protocol: HPLC Purity Analysis
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[10]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.05% H₂SO₄) and an organic solvent (e.g., acetonitrile).[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV at 220 nm.[10]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the compound in the mobile phase.
3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It can be used to confirm the identity of the main peak and to identify any volatile impurities.[11]
Data Validation: A Self-Validating System
Method validation is crucial to ensure that the analytical procedures are accurate, precise, and reliable. The principles outlined in the ICH guidelines (Q2) provide a framework for this process.
Specificity
The analytical method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by the resolution of the main peak from any other peaks in the chromatogram.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by analyzing a series of dilutions of a stock solution and plotting the response versus concentration. A correlation coefficient (R²) close to 1 indicates good linearity.
Accuracy and Precision
-
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies by spiking a blank matrix with a known amount of the analyte.
-
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Table 2: Acceptance Criteria for HPLC Method Validation
| Parameter | Acceptance Criteria |
| Specificity | Resolution > 2 between the main peak and any impurities. |
| Linearity (R²) | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12]
-
LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, this could include variations in mobile phase composition, pH, and column temperature.
Comparative Analysis with Alternative Isoxazole Derivatives
The utility of 5-(3-Chloropropyl)-3-methylisoxazole as a synthetic intermediate can be benchmarked against other isoxazole derivatives. The choice of an intermediate often depends on factors such as reactivity, stability, and the ease of introducing desired functionalities.
Table 3: Comparative Profile of Isoxazole Intermediates
| Compound | Key Features | Potential Applications | Synthetic Accessibility |
| 5-(3-Chloropropyl)-3-methylisoxazole | Reactive chloropropyl group for nucleophilic substitution. | Introduction of alkyl chains with terminal functional groups. | Moderate |
| 3-Amino-5-methylisoxazole | Nucleophilic amino group for amide bond formation.[13] | Building block for compounds with amide linkages. | High |
| 3-(2-Chlorophenyl)-5-methyl-4-isoxazolecarbonyl chloride | Highly reactive acyl chloride for acylation reactions.[14] | Synthesis of cloxacillin and related antibiotics. | Moderate |
Visualizing the Workflow
Caption: Workflow for the synthesis, characterization, and data validation of 5-(3-Chloropropyl)-3-methylisoxazole.
Conclusion
This guide provides a comprehensive framework for the characterization and data validation of 5-(3-Chloropropyl)-3-methylisoxazole. By employing a combination of spectroscopic and chromatographic techniques, and adhering to rigorous validation protocols, researchers can ensure the identity, purity, and quality of this important synthetic intermediate. The comparative analysis with other isoxazole derivatives highlights its unique potential in the design and synthesis of novel chemical entities for drug discovery and development. While specific experimental data for the title compound remains to be fully published, the principles and methodologies outlined here, based on closely related and well-characterized analogs, provide a robust and scientifically sound approach for its comprehensive evaluation.
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Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 5-(3-Chloropropyl)-3-methylisoxazole and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isoxazole Scaffold in Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of clinically successful drugs.[1] The 3,5-disubstituted isoxazole motif, in particular, offers a versatile platform for modulating pharmacological activity by modifying substituents at these key positions. This guide focuses on elucidating the structure-activity relationships of 5-(3-Chloropropyl)-3-methylisoxazole, a representative member of this class, to inform the development of next-generation therapeutics.
Core Structure and Rationale for Investigation
The core structure of the topic compound consists of a methyl group at the 3-position and a 3-chloropropyl group at the 5-position of the isoxazole ring. The methyl group can influence the electronic environment of the ring and provide a point for steric interactions with biological targets. The 5-(3-chloropropyl) substituent is of particular interest due to its combination of an alkyl chain, providing lipophilicity, and a terminal chlorine atom, which can act as a leaving group in covalent interactions or participate in halogen bonding. Understanding how modifications to this chain affect biological activity is crucial for optimizing drug candidates.
Comparative Analysis of Biological Activity: A Structure-Activity Relationship (SAR) Study
While specific biological activity data for 5-(3-Chloropropyl)-3-methylisoxazole is not extensively available in the public domain, we can infer its potential activities and SAR by examining structurally related analogs. The following sections compare the antimicrobial and anticancer activities of various 3,5-disubstituted isoxazoles, focusing on the influence of the substituent at the 5-position.
Antimicrobial Activity
The isoxazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. The nature of the substituents at the 3 and 5-positions significantly impacts the potency and spectrum of activity.
Table 1: Comparative Antimicrobial Activity of 3,5-Disubstituted Isoxazole Analogs
| Compound ID | 3-Position Substituent | 5-Position Substituent | Target Organism(s) | Activity (MIC/IC50) | Reference |
| Hypothetical | Methyl | 3-Chloropropyl | S. aureus, E. coli | - | - |
| Analog 1 | Methyl | Phenyl | C. neoformans | More potent than fluconazole | [2] |
| Analog 2 | Aryl | 5-(4-nitrophenyl)-2-furyl | Gram-positive & Gram-negative bacteria, A. niger | Good activity | [1] |
| Analog 3 | Substituted Phenyl | Varied Aryl | E. coli, S. aureus, P. aeruginosa, C. albicans | MICs ranging from 117 to >1000 µg/mL | [3] |
| Analog 4 | H | 4-chlorophenyl | S. aureus, B. subtilis, E. coli, P. aeruginosa | Moderate to good activity | [4] |
SAR Insights:
-
Aromatic vs. Aliphatic at C-5: The presence of aromatic or heteroaromatic groups at the 5-position, as seen in Analogs 1, 2, and 4, often confers significant antimicrobial activity.[1][2][4]
-
Influence of the Alkyl Chain: While direct data is limited, the length and functionalization of an alkyl chain at C-5 are known to modulate lipophilicity, which is a critical factor for cell membrane penetration and, consequently, antimicrobial efficacy. The 3-chloropropyl group in the target compound introduces a degree of lipophilicity and a potential reactive site.
-
Role of the Halogen: The terminal chlorine atom in the 3-chloropropyl chain could potentially enhance activity through various mechanisms, including increased membrane permeability or by acting as a weak electrophile.
Anticancer Activity
Isoxazole derivatives have also shown significant promise as anticancer agents, often through the inhibition of key enzymes or signaling pathways involved in tumor growth and proliferation.
Table 2: Comparative Anticancer Activity of 3,5-Disubstituted Isoxazole Analogs
| Compound ID | 3-Position Substituent | 5-Position Substituent | Cancer Cell Line(s) | Activity (IC50) | Reference |
| Hypothetical | Methyl | 3-Chloropropyl | Various | - | - |
| Analog 5 | Aryl | Aryl | PC3 (Prostate) | Compound 26 showed high selectivity | [5] |
| Analog 6 | Diaryl | - | Human cancer cell lines | GI50 <0.1-3.6 µM | [6] |
SAR Insights:
-
Aromatic Substituents are Key: Similar to antimicrobial activity, the presence of aryl groups at both the 3 and 5-positions appears to be a common feature of potent anticancer isoxazoles.[5][6]
-
Potential of the Chloropropyl Group: The electrophilic nature of the terminal chlorine in the 3-chloropropyl chain could allow for covalent modification of target proteins, a mechanism employed by some anticancer drugs. This suggests that 5-(3-Chloropropyl)-3-methylisoxazole could be a valuable lead for developing targeted covalent inhibitors.
Experimental Protocols
The synthesis and biological evaluation of isoxazole derivatives are crucial for establishing their SAR. Below are detailed, step-by-step methodologies for key experiments.
General Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition
This method is a versatile and widely used approach for the regioselective synthesis of 3,5-disubstituted isoxazoles.[7]
Diagram 1: General Synthesis of 3,5-Disubstituted Isoxazoles
Caption: 1,3-Dipolar cycloaddition of a nitrile oxide with a terminal alkyne.
Protocol:
-
Dissolve the starting aldoxime (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
Add a chlorinating agent, such as N-chlorosuccinimide (NCS) (1.1 eq.), to the solution and stir at room temperature to generate the hydroximoyl chloride in situ.
-
To this mixture, add the terminal alkyne (1.2 eq.) followed by a base, such as triethylamine (1.5 eq.).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted isoxazole.[7]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[5]
Diagram 2: Broth Microdilution Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).[3]
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) adjusted to a 0.5 McFarland standard.
-
Inoculate each well of the microtiter plate with the microbial suspension.
-
Include positive (microorganism only) and negative (medium only) controls.
-
Incubate the plate at 37°C for 18-24 hours.[5]
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]
Conclusion and Future Directions
This comparative guide highlights the significant therapeutic potential of the 3,5-disubstituted isoxazole scaffold. While direct experimental data for 5-(3-Chloropropyl)-3-methylisoxazole is limited, analysis of its structural analogs suggests that it may possess noteworthy antimicrobial and anticancer properties. The presence of the 3-chloropropyl group at the 5-position is a key feature that warrants further investigation, as it offers opportunities for both modulating physicochemical properties and engaging in covalent interactions with biological targets.
Future research should focus on the synthesis of 5-(3-Chloropropyl)-3-methylisoxazole and a series of its analogs with systematic modifications to the 5-position alkyl chain (e.g., varying chain length, replacing chlorine with other halogens or functional groups). Subsequent screening of these compounds against a panel of microbial strains and cancer cell lines will provide crucial data to build a more comprehensive SAR profile. Such studies will undoubtedly pave the way for the development of novel and more effective isoxazole-based therapeutic agents.
References
- Khan, M. E. I., Cassini, T. L., Petrini, M., & Palmieri, A. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry.
- A new series of 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles were synthesized and evaluated for their antibacterial and antifungal activities.
- Synthesis and Antimicrobial Studies of Isoxazole Derivatives. (2022). The Scientific Temper, 13(2), 200-207.
- A mechanochemical desymmetrization of symmetrical bis- and tris-alkynes by a controlled 1,3-dipolar cycloaddition reaction using nitrile oxide dipoles (NOs).
- BenchChem. (2025). Comparative Study: 3-Methyl-5-(oxazol-5-yl)
- El-Sayed, N. F., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2021). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 26(11), 3233.
- Pernak, J., Niemczak, M., & Zakrocka, K. (2013). Antimicrobial and surface activity of 1-alkyl-3-methylimidazolium derivatives. Green Chemistry, 15(7), 1956-1964.
- Synthesis and Antimicrobial Studies of Isoxazole Derivatives. (2022). The Scientific Temper, 13(2).
- Rivera, D. G., Wessjohann, L. A., & Velez-Castro, H. (2019). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 9(58), 33831-33837.
- Wróblewska, A., Karolak, E., & Błaszczyk, B. (2022). Design, Synthesis, Anti-Varicella-Zoster and Antimicrobial Activity of (Isoxazolidin-3-yl)Phosphonate Conjugates of N1-Functionalised Quinazoline-2,4-Diones. Molecules, 27(19), 6526.
- Kumar, A., Kumar, R., & Sharma, G. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376-387.
- Pernak, J., Rogoza, J., & Branicka, M. (2001).
- In the present study, we report the synthesis of series of novel substituted isoxazoles via 1,3-dipolar cycloaddition reaction.
- A series of novel sulfonamide isoxazolo[5,4-b]pyridines were synthesized.
- Johnson, L., Powers, J., Ma, F., Jendza, K., Wang, B., Meredith, E., & Mainolfi, N. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synthesis, 45(02), 171-173.
- Zhang, Y., Li, J., Wang, Y., Zhang, Y., & Li, J. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules, 28(6), 2568.
- A preparation method of 3-amino-5-methyl isoxazole. (2020).
- Synthesis and Antibacterial Screening of Some Novel Isoxazole Deriv
- Kamal, A., Reddy, M. K., Ramaiah, M. J., Rao, A. V. S., Dastagiri, D., & Reddy, M. S. (2010). Design, synthesis and biological evaluation of 3,5-diaryl-isoxazoline/isoxazole-pyrrolobenzodiazepine conjugates as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 20(18), 5494-5498.
- In addition, one benzamidine showed activity against Candida glabrata
- Mainolfi, N., Johnson, L., Powers, J., Ma, F., Jendza, K., Wang, B., & Meredith, E. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synthesis, 45(02), 171-173.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
